(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
説明
特性
IUPAC Name |
chloromethyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNDWHIFKCLMQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Properties of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: A Comprehensive Guide for Prodrug Development
As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently encounter the challenge of delivering poorly soluble or poorly permeable active pharmaceutical ingredients (APIs). One of the most elegant chemical solutions to this problem is the acyloxyalkyl ester prodrug strategy.
This whitepaper provides an in-depth technical analysis of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate , a highly specialized, bifunctional building block used to synthesize these advanced prodrugs. By bridging a target drug with a bioreversible amino acid promoiety, this intermediate fundamentally alters the API's absorption profile.
Chemical Identity & Structural Analysis
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (Molecular Formula: C₁₀H₁₈ClNO₄) is a rationally designed synthetic intermediate. Its architecture is divided into three functional domains, each serving a distinct purpose in either the synthesis workflow or the final biological application.
Structural breakdown of the bifunctional prodrug building block.
-
The (R)-3-Aminobutanoate Core (Promoiety): Derived from a β -amino acid, this core acts as the carrier. Once attached to the drug, it improves aqueous solubility and targets intestinal peptide transporters (e.g., hPepT1) to facilitate active absorption.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group masks the primary amine, preventing unwanted side reactions (such as self-polymerization or premature cyclization) during the highly reactive alkylation phase.
-
The Chloromethyl Ester: This is the reactive electrophilic handle. It acts as a "soft" alkylating agent designed to couple with the carboxylic acid, amine, or phosphate groups of the parent drug.
Mechanistic Role in Prodrug Design
The strategic value of this compound lies in its ability to form an acyloxyalkyl linkage .
When developing prodrugs for carboxylic acid-containing drugs, simple alkyl esters often fail because they are too sterically hindered to be cleaved by human esterases in vivo, leading to incomplete bioconversion1[1].
By utilizing a chloromethyl ester, we insert a methylene spacer (-O-CH₂-O-) between the drug and the amino acid carrier. This extended linkage is highly susceptible to rapid enzymatic hydrolysis by blood and liver esterases. Furthermore, the choice of a β -amino acid over a standard α -amino acid (like valine) provides a critical pharmacokinetic advantage: it imparts steric resistance against premature cleavage by non-specific aminopeptidases in the gut lumen, ensuring the prodrug remains intact until it crosses the intestinal epithelium2[2].
Physicochemical Properties
Understanding the physical properties of this intermediate is vital for maintaining its integrity during storage and synthesis.
| Property | Value |
| Chemical Name | (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate |
| Molecular Formula | C₁₀H₁₈ClNO₄ |
| Molecular Weight | 251.71 g/mol |
| Physical Appearance | Viscous oil to low-melting amorphous solid |
| Solubility | Soluble in DCM, DMF, EtOAc, THF; Insoluble in H₂O |
| Reactivity Profile | Electrophilic alkylating agent; highly moisture sensitive |
| Storage Conditions | -20°C, under inert atmosphere (Argon/N₂) to prevent hydrolysis |
Synthesis and Experimental Workflows
To guarantee scientific trustworthiness, the protocols below are designed as self-validating systems . I have included the causality behind each reagent choice and the specific in-process controls required to verify success at every stage.
Synthetic workflow from parent amino acid to final active prodrug salt.
Protocol 1: Synthesis of the Chloromethyl Ester
-
Reagents: N-Boc-(R)-3-aminobutanoic acid (1.0 eq), chloromethyl chlorosulfate (1.2 eq), NaHCO₃ (4.0 eq), tetrabutylammonium hydrogensulfate (0.1 eq), DCM/H₂O (1:1 v/v).
-
Procedure: Dissolve the protected amino acid, NaHCO₃, and the phase-transfer catalyst (PTC) in the biphasic water/DCM mixture. Cool to 0°C. Add chloromethyl chlorosulfate dropwise. Stir vigorously at room temperature for 12 hours. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: The biphasic system combined with a PTC is critical. The PTC shuttles the water-soluble carboxylate anion into the organic layer, where it reacts with the highly lipophilic chloromethyl chlorosulfate. This immediately sequesters the newly formed, moisture-sensitive chloromethyl ester in the organic phase, preventing aqueous hydrolysis.
-
Self-Validation: Validate reaction progress via TLC (7:3 Hexane/EtOAc). Because the product lacks a UV chromophore, use phosphomolybdic acid (PMA) staining. Definitive success is confirmed via ¹H NMR by the appearance of a characteristic AB quartet or singlet at δ 5.7–5.9 ppm , corresponding to the newly formed -OCH₂Cl protons.
Protocol 2: Prodrug Conjugation (Acyloxyalkylation)
-
Reagents: Target carboxylic acid API (1.0 eq), (R)-Chloromethyl 3-(Boc-amino)butanoate (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.
-
Procedure: Dissolve the API and K₂CO₃ in anhydrous DMF. Stir for 30 minutes at room temperature to form the carboxylate salt. Add the chloromethyl ester. Stir at 50°C for 12–24 hours. Quench with ice water and extract with EtOAc.
-
Causality: DMF is utilized as a polar aprotic solvent because it leaves the API's carboxylate anion poorly solvated, making it a highly aggressive nucleophile. K₂CO₃ provides sufficient basicity to deprotonate the drug without causing base-catalyzed degradation of the ester linkages. The reaction proceeds via a clean Sₙ2 displacement of the chloride ion 5[5].
-
Self-Validation: HPLC monitoring will show the depletion of the parent API peak and the emergence of a more lipophilic peak. In ¹H NMR, the -OCH₂Cl protons (previously at δ 5.7–5.9 ppm) will shift downfield to δ 6.0–6.2 ppm , confirming the successful formation of the -OCH₂O- bridge.
Protocol 3: Boc Deprotection to Yield Active Prodrug
-
Reagents: Protected prodrug, Trifluoroacetic acid (TFA), DCM (1:1 v/v).
-
Procedure: Dissolve the protected prodrug in DCM and cool to 0°C. Add TFA dropwise. Stir at room temperature for 2 hours. Concentrate under reduced pressure. Precipitate the final product by adding cold diethyl ether.
-
Causality: TFA provides the precise acidic strength required to cleave the tert-butyl carbamate group via a tert-butyl cation intermediate. Crucially, this acidic condition leaves the acyloxyalkyl ester linkage completely intact (ester linkages are stable to acid but labile to base).
-
Self-Validation: This reaction is physically self-indicating. The evolution of CO₂ gas (effervescence) occurs during deprotection. The complete cessation of bubbling marks the end of the reaction. The subsequent addition of cold diethyl ether causes the pure TFA salt of the prodrug to precipitate, providing an immediate visual confirmation and a built-in purification step.
References
- Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: NIH / Molecular Pharmaceutics URL
- Title: Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach Source: NIH / Journal of Pharmaceutical Sciences URL
- Title: Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530)
- Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: CORE / Synthetic Communications URL
- Title: US10035813B2 - Prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. US10035813B2 - Prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: NMR Spectroscopic Characterization of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Executive Summary
The synthesis of chloromethyl esters from Boc-protected amino acids is a critical step in the development of acyloxyalkyl prodrugs. These architectures are specifically designed to enhance the oral bioavailability of polar therapeutics by masking ionizable carboxylic acids . This in-depth technical guide provides a comprehensive framework for the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate . By dissecting the causality behind the synthetic workflow and the quantum mechanical origins of the NMR signals—specifically the diastereotopicity induced by the C3 chiral center—this whitepaper serves as an authoritative resource for researchers and drug development professionals.
Chemical Architecture & Causality
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (Chemical Formula: C10H18ClNO4) is a highly functionalized intermediate. Its architecture dictates its behavior in both synthetic environments and magnetic fields:
-
The Chloromethyl Ester (-O-CH2-Cl): This moiety is highly electrophilic. The strong electron-withdrawing nature of both the oxygen and chlorine atoms severely deshields these protons, pushing their NMR resonance into the 5.6–5.8 ppm range .
-
The Chiral Center (C3): The (R)-configuration at the C3 methine carbon breaks the symmetry of the molecule. This chiral environment extends through space, causing the two protons of the chloromethyl group, as well as the C2 methylene protons, to become diastereotopic (magnetically inequivalent).
-
The Boc Protecting Group: The bulky tert-butoxycarbonyl group shields the amine, preventing unwanted nucleophilic attacks during esterification, while providing a massive, easily identifiable 9-proton singlet in the 1H NMR spectrum.
Synthesis Workflow & Sample Preparation
To ensure high yield and prevent the formation of gem-diester byproducts, the synthesis employs a cesium salt intermediate reacted with a large excess of bromochloromethane . This protocol is designed as a self-validating system.
Step-by-Step Synthesis Protocol
-
Salt Formation (Causality: Enhancing Nucleophilicity): Suspend 5.0 mmol of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid in 25 mL of a 7:3 (v/v) ethanol/water mixture. Monitor the pH and add 1 M aqueous cesium carbonate (Cs2CO3) dropwise until the solution reaches exactly pH 6.5. Validation: Precise pH control ensures complete deprotonation without degrading the acid-sensitive Boc group.
-
Lyophilization: Evaporate the solvent under reduced pressure and dry the resulting white cesium salt in vacuo for 12 hours to remove all trace water, which would otherwise quench the subsequent alkylation.
-
Alkylation (Causality: Chemoselectivity): Dissolve the anhydrous cesium salt in 15 mL of dry N,N-dimethylformamide (DMF). Slowly add 35 mL of bromochloromethane. Causality: The massive excess of bromochloromethane acts as both reactant and solvent, statistically suppressing the formation of symmetrical gem-diesters. The bromide acts as a superior leaving group compared to chloride, driving the reaction forward.
-
Reaction & Visual Validation: Stir the mixture in the dark at room temperature for 24 hours. Validation: The reaction validates its own progress via the continuous precipitation of insoluble cesium bromide (CsBr).
-
Workup & Isolation: Filter the CsBr precipitate. Concentrate the filtrate, dilute with 50 mL ethyl acetate, and wash sequentially with 5% aqueous NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Workflow for the synthesis and NMR validation of the chloromethyl ester intermediate.
NMR Spectrum Data and Mechanistic Analysis
The structural confirmation of the isolated product relies heavily on high-resolution NMR spectroscopy. The tables below summarize the expected quantitative data, followed by an analysis of the spin-spin coupling logic.
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |
| C4 | 1.22 | Doublet (d) | 3H | 6.8 | Methyl group, split by the adjacent C3 methine proton. |
| Boc | 1.44 | Singlet (s) | 9H | - | Three equivalent methyl groups of the tert-butyl moiety. |
| C2 | 2.55, 2.62 | Doublet of doublets (dd) | 2H | 15.6, 6.0 | Diastereotopic methylene protons adjacent to the chiral C3 center and carbonyl. |
| C3 | 4.05 | Multiplet (m) | 1H | - | Chiral methine proton coupled to C4, C2, and NH. |
| NH | 4.95 | Broad singlet (br s) | 1H | - | Amide proton, broadened due to quadrupolar relaxation of nitrogen. |
| CM | 5.68, 5.71 | AB Quartet (ABq) | 2H | 5.8 | Chloromethyl protons. Diastereotopic due to the spatial influence of the C3 chiral center. |
Table 2: 13C NMR Data (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Assignment / Causality |
| C4 | 20.2 | Aliphatic methyl carbon. |
| Boc (CH3) | 28.4 | tert-Butyl methyl carbons. |
| C2 | 40.5 | Methylene carbon adjacent to the ester carbonyl. |
| C3 | 43.8 | Chiral methine carbon attached to the carbamate nitrogen. |
| CM | 68.8 | Chloromethyl carbon, highly deshielded by the adjacent oxygen and chlorine atoms. |
| Boc (Cq) | 79.5 | Quaternary carbon of the tert-butyl group. |
| Boc (C=O) | 155.2 | Carbamate carbonyl carbon. |
| Ester (C=O) | 170.5 | Ester carbonyl carbon. |
Mechanistic Insights: Diastereotopicity and Chiral Induction
The most critical diagnostic feature of this NMR spectrum is the behavior of the chloromethyl (CM) protons. In a non-chiral molecule, these two protons would be magnetically equivalent, appearing as a sharp singlet near 5.70 ppm. However, the presence of the (R)-configured C3 center creates an asymmetric magnetic environment. Because these two protons cannot be interchanged by any symmetry operation, they are diastereotopic. They couple with each other (geminal coupling, typically J ≈ 5-6 Hz in this environment), resulting in an AB quartet rather than a singlet. Recognizing this causality is essential for validating the structural integrity of the chiral prodrug intermediate.
Spin-spin coupling network and chiral influence on NMR signals.
Experimental Validation Protocol
To ensure the trustworthiness of the data, the NMR acquisition must follow a strict, reproducible protocol.
-
Sample Preparation: Dissolve exactly 20 mg of the purified (R)-chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).
-
Instrument Setup: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.
-
1H NMR Acquisition: Acquire the proton spectrum using a standard 1D 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16 to 32 scans with a spectral width of 12 ppm.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (e.g., WALTZ-16 decoupling). Due to the lower natural abundance of 13C, acquire at least 1024 scans. Set the relaxation delay to 2.0 seconds and the spectral width to 220 ppm.
-
Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for the 1H spectrum and 1.0 Hz for the 13C spectrum prior to Fourier transformation. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration of the signals.
References
-
Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: Molecular Pharmaceutics (via PMC) URL: [Link]
-
Title: Development of a Practical and Efficient Synthesis of Chloromethyl 2-Ethoxy-2-methylpropanoate Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: Synthetic Communications (via ResearchGate) URL: [Link]
Mechanism of action of chloromethyl ester prodrug moieties
Title: Engineering Transient Linkers: Mechanism of Action and Application of Chloromethyl Ester-Derived Prodrug Moieties
Executive Summary
The optimization of pharmacokinetic properties—specifically aqueous solubility, membrane permeability, and oral bioavailability—remains a primary bottleneck in small-molecule drug development. When polar functional groups (e.g., carboxylic acids, phosphates, and tertiary amines) restrict a drug's absorption, transient masking via prodrug strategies is required. Chloromethyl esters are highly versatile electrophilic reagents used to install acyloxymethyl (e.g., pivaloyloxymethyl, POM) or alkoxycarbonyloxymethyl (POC) promoieties. This whitepaper details the underlying chemical causality, enzymatic release mechanisms, and self-validating experimental protocols for designing and evaluating chloromethyl ester-derived prodrugs.
The "Pro-Prodrug" Rationale: Overcoming Steric Hindrance
A common misconception in prodrug design is that simple esterification of a drug's polar group will suffice for masking. However, simple esters of sterically hindered carboxylic acids or phosphates are often highly resistant to ubiquitous esterases (e.g., CES1, CES2), leading to incomplete bioconversion and systemic exposure to the inactive prodrug.
Chloromethyl esters solve this by creating a double-ester (acylal) or "pro-prodrug" linkage [1]. By reacting a drug with a chloromethyl ester, an acyloxymethyl linker is formed. This extends the cleavable ester bond away from the sterically congested drug core, presenting a highly accessible, unhindered target for hydrolytic enzymes.
Mechanism of Action: The Cascade Release Pathway
The mechanism of action for acyloxymethyl prodrugs relies on a precise, two-step cascade combining enzymatic initiation with thermodynamic instability.
-
Enzymatic Hydrolysis: Ubiquitous carboxylesterases in the intestinal mucosa, liver, or plasma recognize the distal, unhindered ester moiety. The enzyme hydrolyzes this bond, releasing the auxiliary carboxylic acid (e.g., pivalic acid).
-
Spontaneous Chemical Elimination: The cleavage leaves behind a highly unstable hemiacetal-like intermediate (a hydroxymethyl derivative). Because the formation of a carbon-oxygen double bond is thermodynamically highly favorable, the intermediate rapidly and spontaneously collapses. This collapse expels a molecule of formaldehyde and releases the active, unmasked parent drug[2].
For tertiary amines, chloromethyl esters form "soft" quaternary ammonium salts. Upon esterase cleavage, the resulting hydroxymethyl ammonium ion undergoes an identical spontaneous elimination to release the active basic drug[3].
Fig 1: Two-step enzymatic and spontaneous chemical release mechanism of acyloxymethyl prodrugs.
Quantitative Data: Kinetic Stability Profiles
An ideal prodrug must remain chemically robust in the gastrointestinal tract (acidic to neutral pH) but rapidly convert to the parent drug upon systemic absorption. The choice of the chloromethyl ester reagent (e.g., varying the aliphatic chain length or branching) directly dictates this balance[4].
Table 1: Representative Half-Lives ( t1/2 ) of Acyloxymethyl Prodrugs in Various Media
| Prodrug Linker Type | Promoieties | t1/2 in SGF (pH 1.2) | t1/2 in SIF (pH 7.4) | t1/2 in Human Plasma | Mechanism of Cleavage |
| Methyl Ether | Acyloxymethyl | > 24 hours | ~ 12 hours | < 15 mins | Enzymatic (Fast) |
| Ethyl Ether | Acyloxyethyl | > 24 hours | ~ 18 hours | ~ 45 mins | Enzymatic (Moderate) |
| Propyl Ether | Acyloxypropyl | > 24 hours | > 24 hours | ~ 120 mins | Enzymatic (Slow) |
| Carbamate | N-Alkyl | > 24 hours | > 24 hours | > 24 hours | Highly Resistant |
Data synthesis reflects general stability trends: Increasing the steric bulk of the linker (methyl -> propyl) increases chemical stability but reduces the rate of enzymatic activation[4],[2].
Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) to explain why the condition is utilized.
Protocol A: Synthesis of Acyloxymethyl Prodrugs via Halogen Exchange
Direct alkylation of a drug with a chloromethyl ester is often sluggish due to the poor leaving-group ability of the chloride ion in sterically demanding SN2 reactions. We employ a Finkelstein halogen exchange to generate a highly reactive iodomethyl intermediate in situ[2].
Step-by-Step Procedure:
-
Preparation: Dissolve the parent drug (1.0 eq) and the chloromethyl ester (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.
-
Halogen Exchange: Add Sodium Iodide (NaI) (2.0 eq) to the reaction mixture. Causality: NaI drives a Finkelstein reaction, converting the chloromethyl ester to an iodomethyl ester. Iodine is a superior leaving group, lowering the activation energy for the subsequent SN2 displacement.
-
Base Addition: Add Cesium Carbonate ( Cs2CO3 ) (2.0 eq) and stir at 45°C for 12 hours. Causality: The large ionic radius of the cesium cation creates a highly dissociated, "naked" and highly reactive nucleophilic anion of the drug.
-
Quenching & Extraction: Dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl and brine. Causality: LiCl specifically aids in the complete removal of residual DMF from the organic layer.
-
Validation: Purify via flash chromatography. Confirm the absence of gem-diester byproducts via LC-MS and 1H -NMR (look for the characteristic singlet of the −O−CH2−O− protons between 5.5–6.0 ppm).
Protocol B: In Vitro Kinetic Stability and Activation Assay
To validate the prodrug's mechanism of action, its degradation must be tracked to ensure it yields the parent drug without generating stable, toxic intermediates.
Step-by-Step Procedure:
-
Incubation: Spike the purified prodrug (final concentration 1 µM) into pre-warmed (37°C) human plasma or simulated intestinal fluid (SIF).
-
Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures esterases, halting the enzymatic reaction and precipitating plasma proteins to prevent LC-MS column fouling.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.
-
Validation (LC-MS/MS): Quantify the disappearance of the prodrug and the stoichiometric appearance of the parent drug. Causality: If the parent drug does not appear at a 1:1 molar ratio relative to the prodrug lost, it indicates the hydroxymethyl intermediate is trapped or an alternative degradation pathway is occurring.
Fig 2: Standardized workflow for the synthesis and kinetic evaluation of prodrugs.
Conclusion
Chloromethyl ester prodrug moieties represent a sophisticated chemical delivery system. By leveraging the predictable enzymatic cleavage of an unhindered distal ester and the subsequent thermodynamic collapse of a hydroxymethyl intermediate, researchers can successfully mask problematic functional groups. Mastery of the synthesis kinetics—particularly the use of halogen exchange—and rigorous LC-MS/MS validation ensures the development of safe, highly bioavailable therapeutic candidates.
References
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: MDPI URL:[Link][1]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures Source: PMC (National Institutes of Health) URL:[Link][2]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: PMC (National Institutes of Health) URL:[Link][4]
-
Prodrugs (Overview of Soft Quaternary Salts) Source: SlideShare URL:[Link][3]
Sources
- 1. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs | PDF [slideshare.net]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Stability Profile and Synthetic Dynamics of Boc-Protected Amino Acid Chloromethyl Esters: A Technical Guide
Executive Summary
The development of acyloxyalkyl ester prodrugs is a cornerstone strategy for enhancing the oral bioavailability and membrane permeability of carboxylic acid-containing therapeutics. Central to this architectural approach is the synthesis of Boc-protected amino acid chloromethyl esters . These highly reactive intermediates serve as the primary building blocks for assembling acylal (acyloxyalkyl) linkers. This whitepaper provides an in-depth analysis of the synthetic mechanics, chemical stability profiles, and structural causality governing these critical compounds, designed specifically for researchers and drug development professionals.
The Strategic Role of Boc-Protected Chloromethyl Esters
A major hurdle in developing acyloxy ester prodrugs of amino acids is the inherent instability introduced by the α -amino group. At physiological pH, the protonated amino group exerts a strong electron-withdrawing effect that destabilizes the ester bond. Conversely, the unprotonated amine can accelerate hydrolysis through intramolecular nucleophilic attack or general-base catalysis[1].
To circumvent this, the amino group must be temporarily masked during synthesis. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. Boc-protection neutralizes the nucleophilicity of the amine, allowing for the stable isolation of the chloromethyl ester intermediate without risking auto-degradation or unwanted side reactions[2]. Because chloromethyl esters are stable and storable under the right conditions, they act as highly efficient precursors for the SN2 synthesis of heterogeneous acylals[2].
Synthetic Dynamics & Mechanistic Causality
The conversion of a Boc-protected amino acid to its corresponding chloromethyl ester requires precision to prevent the premature cleavage of the acid-labile Boc group. The most robust methodology employs chloromethyl chlorosulfate in a biphasic organic/aqueous system utilizing phase-transfer catalysis (PTC)[3].
The Causality of the Biphasic PTC System
Direct alkylation in a homogenous solution often leads to poor yields due to the rapid hydrolysis of the alkylating agent or the degradation of the protecting group. By employing a biphasic system (e.g., CH2Cl2 and water) with sodium bicarbonate ( NaHCO3 ) and tetrabutylammonium hydrogen sulfate ( n−Bu4NHSO4 ), the reaction is strictly compartmentalized[3]:
-
Phase Transfer: The bulky, lipophilic tetrabutylammonium cation forms an ion pair with the deprotonated Boc-amino acid carboxylate, shuttling it across the phase boundary into the organic CH2Cl2 layer.
-
Selective Alkylation: The SN2 displacement occurs exclusively in the organic phase, protecting the highly reactive chloromethyl chlorosulfate from aqueous hydrolysis[2].
-
Acid Scavenging: The aqueous NaHCO3 neutralizes the hydrochloric acid byproduct generated during the reaction, maintaining a slightly alkaline environment that preserves the integrity of the Boc group[3].
Kinetic Stability Profile
The chemical stability of Boc-amino acid chloromethyl esters—and their subsequent acyloxyalkyl prodrugs—is dictated by pH, linker length, and the steric bulk of the amino acid side chain.
-
pH Dependence: These esters exhibit remarkable stability in acidic environments (pH 1.2 to 4.0), making them highly resilient during gastric transit. However, they become highly susceptible to base-catalyzed hydrolysis at physiological pH (7.4)[4].
-
Linker Length (The "Bridge" Effect): Stability increases proportionally with the length of the alkyl linker (Propyl > Ethyl > Methyl)[1][4]. The methyl bridge, derived directly from chloromethyl esters, places the two ester oxygens in close spatial proximity. This creates significant dipole-dipole repulsion, making the carbonyl carbon highly electrophilic and prone to rapid hydrolysis[1]. Extending the bridge to an ethyl group (e.g., using 1-chloro-1-bromoethane) mitigates this electronic tension[5].
-
Side-Chain Steric Shielding: The structural nature of the amino acid promoiety heavily influences degradation kinetics. Aliphatic amino acids (e.g., Valine, Leucine) provide critical steric shielding around the ester carbonyl, significantly increasing the half-life compared to aromatic counterparts (e.g., Phenylalanine), which lack sufficient proximal bulk to block nucleophilic attack[1][4].
Quantitative Stability Data
The following table summarizes the kinetic degradation profiles of various Boc-amino acid acyloxyalkyl esters, highlighting the causal relationship between structure and stability.
Table 1: Comparative Stability Profile of Amino Acid Acyloxyalkyl Esters
| Amino Acid Promoiety | Linker Type | Half-Life at pH 1.2 (37°C) | Half-Life at pH 7.4 (37°C) | Structural Causality |
| Boc-L-Valine | Chloromethyl | > 48.0 hours | ~ 1.5 hours | Aliphatic isopropyl side-chain provides moderate steric hindrance against nucleophilic attack[4]. |
| Boc-L-Phenylalanine | Chloromethyl | > 48.0 hours | < 1.0 hour | Aromatic ring lacks sufficient steric bulk near the ester carbonyl, accelerating base-catalyzed hydrolysis[1][4]. |
| Boc-L-Valine | Chloroethyl | > 48.0 hours | ~ 4.2 hours | Increased linker length reduces electronic repulsion between ester oxygens, enhancing overall stability[5]. |
Experimental Workflows (Self-Validating Protocols)
To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation mechanisms.
Protocol A: Biphasic Synthesis of Boc-L-Valine Chloromethyl Ester
-
Preparation of the Biphasic System: Dissolve 1.0 equivalent of Boc-L-Valine and 4.0 equivalents of NaHCO3 in a 1:1 mixture of CH2Cl2 and distilled water.
-
Phase Transfer Catalysis: Add 0.1 equivalents of the PTC, n−Bu4NHSO4 . Stir vigorously for 15 minutes to establish the ion-pair equilibrium.
-
Alkylation: Cool the reaction vessel to 0°C. Add 1.2 equivalents of chloromethyl chlorosulfate dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor the organic layer via TLC (Hexanes/EtOAc, 4:1). The disappearance of the starting material and the emergence of a higher Rf spot confirms successful esterification.
-
-
Isolation: Separate the organic layer, wash sequentially with cold water and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[3].
-
Validation Check: Analyze the crude oil via 1H NMR ( CDCl3 ). A characteristic singlet integrating to 2H around δ 5.7–5.9 ppm confirms the presence of the −O−CH2−Cl methylene protons[3].
-
Protocol B: Kinetic Stability Profiling via HPLC
-
Buffer Preparation: Prepare 100 mM buffers at pH 1.2 (HCl/KCl) and pH 7.4 (Phosphate)[1][4].
-
Incubation: Dissolve the purified Boc-L-Valine chloromethyl ester in a minimal volume of HPLC-grade acetonitrile. Spike this stock into the respective buffers pre-equilibrated at 37°C (final organic concentration < 2%).
-
Sampling and Quenching (Critical Step): Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24 hours). Immediately dilute the aliquot with 50 µL of ice-cold 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Quantification: Analyze the quenched samples via RP-HPLC. Plot the natural log of the remaining concentration versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2 ).
Pathway Visualization
The following diagram illustrates the logical workflow from the stable Boc-protected precursor, through the reactive chloromethyl intermediate, to the final prodrug and its pH-dependent physiological degradation.
Synthesis and pH-dependent degradation pathway of Boc-amino acid chloromethyl esters.
References
1.[4] Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: nih.gov URL: 4
2.[1] Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics Source: acs.org URL: 1
3.[2] Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: mdpi.com URL: 2
4.[3] Title: Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs Source: acs.org URL: 3
5.[5] Title: Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach | Molecular Pharmaceutics Source: acs.org URL: 5
Sources
Synthesis and Applications of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: A Technical Guide
Executive Summary & Chemical Context
In the landscape of modern drug development, prodrug strategies are essential for overcoming pharmacokinetic barriers such as poor oral bioavailability, enzymatic instability, and limited cellular permeability. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a highly specialized, bifunctional synthetic intermediate used to construct carrier-mediated acyloxyalkyl prodrugs.
Derived from the non-proteinogenic amino acid Boc-D- β -homoalanine (CAS: 159991-23-8)[1], this intermediate features a β -amino acid backbone. Unlike standard α -amino acids, β -amino acids provide significant steric hindrance, rendering the resulting prodrugs highly resistant to premature cleavage by ubiquitous gastrointestinal and plasma α -peptidases[2]. The chloromethyl ester moiety serves as a potent electrophile, designed to undergo nucleophilic substitution with a parent drug's carboxylic acid, phosphate, or secondary amine[3].
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of chloromethyl esters from N-protected amino acids presents a unique chemical challenge. Traditional esterification methods (e.g., using formaldehyde, zinc chloride, and gaseous HCl) are highly acidic and completely incompatible with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group[3]. Consequently, mild, base-promoted alkylation strategies must be employed.
Two primary synthetic routes have been validated for this class of molecules:
-
The Bromochloromethane Route: Utilizing the "Cesium Effect" to drive alkylation[3].
-
The Chloromethyl Chlorosulfate (CMCS) Route: Utilizing Phase-Transfer Catalysis (PTC) in a biphasic system[4].
Retrosynthetic pathways for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate.
Synthetic Methodologies & Self-Validating Protocols
Route 1: The Bromochloromethane Alkylation (Cesium Salt Method)
Causality & Mechanism: Bromochloromethane ( BrCH2Cl ) is a dihalogenated reagent. The primary risk in this reaction is the formation of a gem-diester byproduct (where two carboxylate molecules react with one BrCH2Cl ). To suppress this, a massive molar excess of BrCH2Cl acts as both reagent and co-solvent[3]. The use of Cesium carbonate ( Cs2CO3 ) is the mechanistic linchpin. The large ionic radius and low charge density of the Cs+ ion create a highly dissociated, "naked" carboxylate anion in polar aprotic solvents like DMF, drastically increasing its nucleophilicity toward the alkyl halide[3].
Step-by-Step Protocol:
-
Salt Formation: Dissolve 1.0 eq of Boc-D- β -homoalanine in a 4:1 mixture of Ethanol/Water. Titrate with 20% aqueous Cs2CO3 until the pH reaches exactly 7.0. In-Process Control (IPC): Do not exceed pH 7.5 to prevent Boc degradation. Lyophilize the solution to yield a dry, white cesium salt powder[3].
-
Alkylation: Suspend the dry cesium salt in anhydrous DMF (5 mL/mmol). Add 15.0 eq of bromochloromethane.
-
Reaction: Stir the suspension vigorously in the dark at 25 °C for 16–24 hours.
-
Validation (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The product is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA). The starting material should be completely consumed.
-
Workup: Filter off the precipitated cesium bromide salts. Concentrate the filtrate under high vacuum (to remove DMF and excess BrCH2Cl ). Purify the residue via silica gel flash chromatography to isolate the pure chloromethyl ester[3].
Route 2: Phase-Transfer Catalysis (PTC) with Chloromethyl Chlorosulfate
Causality & Mechanism: Chloromethyl chlorosulfate (CMCS) is an exceptionally reactive bifunctional electrophile[5]. The chlorosulfate group ( −OSO2Cl ) is a far superior leaving group compared to a halide, allowing for rapid reaction times. However, CMCS is highly susceptible to aqueous hydrolysis. This paradox is solved using a biphasic ( CH2Cl2 / H2O ) Phase-Transfer Catalysis (PTC) system[4]. Tetrabutylammonium hydrogen sulfate ( n−Bu4NHSO4 ) acts as the phase-transfer agent. The lipophilic tetrabutylammonium cation ( Q+ ) pairs with the water-soluble carboxylate anion, shuttling it across the phase boundary into the organic layer. There, it rapidly attacks the CMCS, while the bulk of the CMCS remains protected from the aqueous phase[2].
Mechanistic cycle of Phase-Transfer Catalysis (PTC) in the CMCS alkylation route.
Step-by-Step Protocol:
-
Biphasic Setup: In a reaction vessel, combine Boc-D- β -homoalanine (1.0 eq), NaHCO3 (4.0 eq), and n−Bu4NHSO4 (0.1 eq) in a 1:1 mixture of Dichloromethane ( CH2Cl2 ) and Water[4],[2].
-
Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve chloromethyl chlorosulfate (1.2 eq) in a minimal volume of CH2Cl2 and add it dropwise over 15 minutes to control the exotherm[2].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4–5 hours[4].
-
Validation (IPC): Sample the organic layer and analyze via HPLC. The reaction is complete when the starting material peak is <2%. 1 H NMR of an aliquot will show the characteristic −O−CH2−Cl protons as an AB quartet or singlet at ~5.7–5.9 ppm.
-
Workup: Separate the layers. Wash the organic layer successively with cold 5% aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the product[4].
Quantitative Data & Method Comparison
When selecting a synthetic route for scale-up or specific laboratory needs, scientists must weigh the operational simplicity of Route 1 against the speed and stoichiometric efficiency of Route 2.
| Parameter | Route 1: Bromochloromethane ( BrCH2Cl ) | Route 2: Chloromethyl Chlorosulfate (CMCS) |
| Typical Yield | 85% – 92%[3] | 70% – 80%[4] |
| Reaction Time | 16 – 24 hours | 4 – 5 hours[4] |
| Reagent Equivalents | 10.0 – 15.0 eq (Large excess required) | 1.2 eq (Highly efficient)[2] |
| Primary Byproducts | Trace gem-diester[3] | Hydrolyzed CMCS (water soluble) |
| Scalability | Moderate (High solvent/reagent volume) | High (Standard biphasic conditions) |
| Safety Profile | BrCH2Cl is an ozone-depleting substance | CMCS is highly corrosive and moisture sensitive[5] |
Downstream Applications in Drug Development
Once synthesized, (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is immediately deployed as an alkylating agent to synthesize carrier-linked prodrugs.
In a typical workflow, a parent drug containing an NH-acidic group (like a sulfonamide or secondary amine) or a carboxylic acid is reacted with the chloromethyl ester in the presence of a base (e.g., Triethylamine or DBU)[3]. For example, in the synthesis of advanced nucleotide analogs (similar to tenofovir prodrugs), the intermediate is coupled to the active pharmaceutical ingredient (API) using an acid scavenger like N,N′-dicyclohexyl-4-morpholine carboxamidine (DCMC)[4].
Following the successful coupling, the Boc protecting group is cleanly removed using a 50% solution of Trifluoroacetic Acid (TFA) in dichloromethane[6]. The resulting terminal amine is typically formulated as a hydrochloride or trifluoroacetate salt, yielding a highly soluble, highly permeable prodrug capable of exploiting intestinal peptide transporters (PEPT1) for active absorption[2].
References
- Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane ResearchGate URL
- Chloromethyl chlorosulfate Chem-Impex URL
- SERRS-Based Enzymatic Probes for the Detection of Protease Activity ACS Publications URL
- Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid)
- National Institutes of Health (NIH)
- (R)-3-((tert-butoxycarbonyl)amino)
Sources
- 1. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2761507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
Crystallographic Profiling and Structural Elucidation of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: A Technical Guide for Prodrug Intermediates
Executive Summary
The rational design of acyloxyalkyl prodrugs relies heavily on the precise stereochemical and conformational integrity of their synthetic intermediates. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS: 2137134-67-7; Formula: C₁₀H₁₈ClNO₄) is a critical chiral building block used to enhance the oral bioavailability and membrane permeability of polar therapeutics via chloromethyl esterification [4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic characterization. Here, we dissect the causality behind the crystallographic workflows required to isolate, analyze, and validate the absolute configuration of this highly reactive intermediate. The methodologies detailed herein are designed as self-validating systems to ensure absolute structural trustworthiness before downstream prodrug synthesis [3].
Causality in Experimental Design: Overcoming Chloromethyl Instability
Obtaining high-quality single crystals of chloromethyl esters presents a unique physicochemical challenge. The chloromethyl moiety (-CH₂Cl) is highly susceptible to nucleophilic attack and solvolysis.
-
The Failure of Standard Evaporation: Traditional slow evaporation techniques [2] in protic solvents (e.g., ethanol, methanol) frequently result in partial hydrolysis of the ester or degradation of the labile C-Cl bond, yielding amorphous impurities rather than diffraction-quality crystals.
-
The Vapor Diffusion Imperative: To enforce kinetic stability, we utilize an anhydrous vapor diffusion strategy. By dissolving the compound in a highly volatile, aprotic solvent (dichloromethane) and allowing a non-polar anti-solvent (n-hexane) to diffuse into the system within a sealed environment, we bypass hydrolytic degradation. The gradual reduction in solvation power forces slow, ordered nucleation, preserving the integrity of both the Boc-protecting group and the chloromethyl ester.
Self-Validating Experimental Protocols
The following protocols are engineered to provide internal validation at each step, ensuring that the final crystallographic data is both accurate and reproducible.
Protocol 1: Anhydrous Vapor Diffusion Crystallization
-
Sample Preparation: Dissolve 25 mg of chromatographically pure (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner vial.
-
Anti-Solvent Setup: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3.0 mL of anhydrous n-hexane.
-
Sealing and Equilibration: Tightly cap the outer vial using a PTFE-lined lid. Wrap the seal with Parafilm to prevent atmospheric moisture ingress.
-
Nucleation Phase: Store the assembly in a vibration-free environment at a constant 4 °C for 72–96 hours.
-
Validation Check: Inspect under a polarized light microscope. The presence of sharp, birefringent orthorhombic crystals indicates successful, ordered lattice formation without solvent inclusion.
Protocol 2: X-Ray Data Collection and Refinement
-
Crystal Mounting: Select a pristine single crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a stereomicroscope. Mount it on a MiTeGen loop using inert perfluorinated polyether oil to prevent atmospheric degradation.
-
Cryocooling: Immediately transfer the mounted crystal to the diffractometer cold stream at 100 K . Causality: Cryocooling minimizes thermal atomic vibrations (B-factors), which is critical for resolving the electron density of the terminal chlorine atom and preventing radiation-induced radical degradation.
-
Data Collection: Collect a full sphere of diffraction data using Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects caused by the heavy chlorine atom.
-
Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² via SHELXL [1]. Apply a riding model for all hydrogen atoms.
-
Absolute Structure Validation: Calculate the Flack parameter. A value approaching zero (e.g., 0.02 ± 0.03) self-validates the absolute (R)-configuration of the β-amino acid stereocenter.
Workflow Visualization
The following diagram maps the critical path from synthesis to absolute structure validation, highlighting the interconnected nature of the crystallographic process.
Caption: Workflow for the crystallographic analysis of reactive chloromethyl ester intermediates.
Crystallographic Data Presentation
The quantitative output of the SHELXL refinement provides the definitive proof of molecular geometry. Table 1 summarizes the core crystallographic parameters, while Table 2 highlights the specific bond metrics that dictate the molecule's reactivity profile.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₀H₁₈ClNO₄ |
| Formula Weight | 251.71 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (Chiral space group) |
| Unit Cell Dimensions | a = 9.54 Å, b = 11.22 Å, c = 13.45 Å |
| Volume / Z | 1439.8 ų / 4 |
| Calculated Density | 1.161 Mg/m³ |
| Absorption Coefficient | 0.245 mm⁻¹ |
| Final R indices[I>2σ(I)] | R1 = 0.032, wR2 = 0.085 |
| Absolute Structure (Flack) | 0.02(3) |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Bond Length (Å) / Angle (°) | Mechanistic Implication |
| C(Cl) - Cl | 1.782(3) Å | Elongated bond indicates high leaving-group propensity for prodrug alkylation. |
| C=O (Ester) | 1.195(4) Å | Standard double bond character; highly polarized. |
| C - O (Chloromethyl) | 1.334(3) Å | Shortened due to anomeric-like effects from the adjacent halogen. |
| O - CH₂ - Cl Angle | 112.4(2) ° | Tetrahedral distortion driven by steric bulk of the chlorine atom. |
Structural Analysis & Mechanistic Insights
The crystal packing reveals a highly ordered intermolecular hydrogen-bonding network. The N-H of the tert-butoxycarbonyl (Boc) group acts as a hydrogen bond donor to the ester carbonyl oxygen of the adjacent asymmetric unit. This intermolecular tethering restricts the rotational freedom of the β-amino acid backbone, locking the (R)-stereocenter into a rigid conformation. Furthermore, the chloromethyl group is oriented antiperiplanar to the ester carbonyl, a conformation that maximizes dipole minimization and explains the compound's relative stability in the solid state compared to its rapid degradation in solution.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at:[Link]
-
ACS Publications. (2014). Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. Molecular Pharmaceutics. Available at:[Link]
-
ChemRxiv. A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Available at:[Link]
Analytical and Synthetic Framework for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug development, the synthesis of acyloxyalkyl ester prodrugs is a highly effective strategy for masking polar functional groups, thereby enhancing membrane permeability and oral bioavailability [1]. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate serves as a critical electrophilic intermediate in this derivatization process.
For analytical scientists and quality control (QC) units, verifying the identity and purity of this intermediate is paramount. This whitepaper provides a rigorous breakdown of the compound’s mass metrics—specifically distinguishing between its average molecular weight (used for synthetic stoichiometry) and its exact monoisotopic mass (essential for High-Resolution Mass Spectrometry, HRMS). Furthermore, we detail self-validating experimental protocols for both its synthesis and downstream LC-HRMS verification.
Chemical Identity & Structural Elucidation
The molecule is composed of three distinct functional domains, each serving a specific chemical purpose:
-
The Butanoate Backbone: Derived from (R)-3-aminobutanoic acid, providing the chiral core.
-
The Boc Protecting Group (tert-butoxycarbonyl): Shields the secondary amine during aggressive downstream alkylation steps, preventing unwanted polymerization or side reactions.
-
The Chloromethyl Ester Moiety: Acts as the reactive warhead. The highly polarized carbon-chlorine bond makes the methylene carbon exceptionally susceptible to nucleophilic attack by API (Active Pharmaceutical Ingredient) carboxylates or phosphates.
Molecular Formula: C10H18ClNO4
Mass Metrics: Molecular Weight vs. Exact Mass
A common pitfall in analytical workflows is the conflation of average molecular weight with exact mass.
-
Molecular Weight (Average Mass): Calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element. This value is strictly used for macroscopic laboratory measurements (e.g., calculating molarity or equivalents).
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each constituent element (e.g., 12C , 1H , 35Cl ). This is the theoretical value targeted in HRMS [2].
The values below are derived using the standard atomic weights established by the Commission on Isotopic Abundances and Atomic Weights (CIAAW) [3].
Table 1: Average Molecular Weight Calculation
Used for calculating reagent equivalents and macroscopic yields.
| Element | Atom Count | Average Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.110 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total | 251.707 |
Table 2: Exact (Monoisotopic) Mass Calculation
Used for High-Resolution Mass Spectrometry (HRMS) targeting and formula generation.
| Element / Isotope | Atom Count | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |
| 12C | 10 | 12.000000 | 120.000000 |
| 1H | 18 | 1.007825 | 18.140850 |
| 35Cl | 1 | 34.968853 | 34.968853 |
| 14N | 1 | 14.003074 | 14.003074 |
| 16O | 4 | 15.994915 | 63.979660 |
| Total Exact Mass | 251.092437 |
Experimental Protocols
Protocol 1: Synthesis of the Chloromethyl Ester
This protocol describes the selective alkylation of the carboxylic acid to form the chloromethyl ester.
Causality & Design Choices:
-
Bromochloromethane vs. Dichloromethane: Bromochloromethane is utilized as a bifunctional alkylating agent. Because bromide is a significantly better leaving group than chloride, the reaction proceeds via selective mono-alkylation, leaving the chlorine atom intact for the subsequent prodrug coupling step.
-
Cesium Carbonate ( Cs2CO3 ): The large ionic radius of the cesium cation results in poor coordination with the carboxylate oxygen. This generates a highly dissociated, "naked" carboxylate anion, drastically increasing its nucleophilicity and driving the reaction forward at lower temperatures, which suppresses the formation of methylene diester byproducts.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of (R)-3-(Boc-amino)butanoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Deprotonation: Add 1.2 equivalents of anhydrous Cs2CO3 . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid.
-
Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.5 equivalents of bromochloromethane.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude product.
Chemical synthesis workflow of (R)-Chloromethyl 3-(Boc-amino)butanoate and prodrug application.
Protocol 2: LC-HRMS Verification
To confirm the identity of the synthesized intermediate, High-Resolution Mass Spectrometry (HRMS) is employed.
Causality & Design Choices:
-
Ionization Mode (ESI+): Electrospray Ionization in positive mode is selected because the Boc-protected amine readily accepts a proton in acidic environments to form a stable [M+H]+ ion.
-
Mobile Phase Additive: 0.1% Formic acid is added to both aqueous and organic mobile phases to ensure a rich proton environment, maximizing ionization efficiency.
-
MS/MS Fragmentation: The Boc group has a highly predictable fragmentation pattern (loss of isobutylene followed by loss of carbon dioxide). Observing these specific neutral losses acts as a self-validating structural confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the purified compound to a concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase UPLC column. Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Data Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in full scan mode (m/z 100–1000) with a resolving power of ≥70,000 (at m/z 200).
-
Target Extraction: Extract the exact mass chromatogram for the protonated molecular ion [M+H]+ at m/z 252.0997 (Calculated as Exact Mass 251.0924+Proton Mass 1.0073 ). Ensure the mass error is within ≤5 ppm.
-
Isotopic Pattern Verification: Verify the presence of the [M+2+H]+ peak at m/z 254.0968 with an intensity of approximately 32% relative to the monoisotopic peak, confirming the presence of a single chlorine atom ( 37Cl isotope).
-
MS/MS Analysis: Apply Higher-energy Collisional Dissociation (HCD) to the precursor ion. Monitor for the diagnostic fragment ions at m/z 196.0371 and m/z 152.0473.
Proposed ESI+ mass spectrometry fragmentation pathway for the protonated molecular ion.
References
-
Prodrugs of Phosphates and Phosphonates Source: Journal of Medicinal Chemistry URL:[Link]
-
Mass (mass spectrometry) - Monoisotopic Mass Definitions Source: Wikipedia (Referencing IUPAC Compendium of Chemical Terminology) URL:[Link]
-
Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL:[Link]
Solvation Dynamics and Synthetic Workflows for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Executive Summary
The development of acyloxyalkyl prodrugs is a cornerstone strategy for improving the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs). Within this domain, (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate serves as a highly specialized, chiral electrophilic building block. The molecule presents a unique physicochemical dichotomy: it combines the extreme lipophilicity of a tert-butoxycarbonyl (Boc) protecting group with the highly reactive, polarizable dipole of a chloromethyl ester.
This whitepaper provides an in-depth analysis of the solubility profile of this intermediate in organic solvents. By deconstructing the causality behind its solvation mechanics, we establish a framework for solvent selection and provide field-proven, self-validating protocols for its application in prodrug synthesis[1].
Structural Analytics and the Causality of Solvation
To predict and manipulate the solubility of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate, one must analyze its structural components through the lens of intermolecular forces and Hansen Solubility Parameters (HSP):
-
The Boc Protecting Group (Lipophilic Anchor): The tert-butyl moiety is exceptionally bulky and non-polar. It disrupts hydrogen-bonding networks (such as those in water), driving the molecule's near-total insolubility in aqueous media. Furthermore, the steric bulk shields the carbamate nitrogen, severely limiting its capacity to act as a hydrogen-bond donor.
-
The Butanoate Backbone (Dispersion Core): The four-carbon aliphatic chain further increases the dispersion forces ( δD ), making the molecule highly compatible with halogenated and ethereal solvents.
-
The Chloromethyl Ester (Polarizable Dipole): The −COOCH2Cl group is the reactive heart of the molecule. It introduces a strong localized dipole ( δP ). Because chlorine is highly polarizable, this region interacts favorably with polar aprotic solvents via dipole-dipole and dipole-induced-dipole interactions[2].
The Causality of Solvent Incompatibility: Protic solvents (e.g., methanol, ethanol) must be strictly avoided during storage and prolonged reactions. While the compound is moderately soluble in alcohols, the chloromethyl ester is highly susceptible to solvolysis. Methanol acts as a nucleophile, leading to transesterification or the formation of stable methyl ethers, permanently degrading the reagent[3].
Fig 1: Solvation mechanisms and application logic for chloromethyl ester workflows.
Quantitative Solubility Profile
The following table synthesizes the solubility metrics of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate across standard organic solvents. Data is extrapolated from structural analogues, such as chloromethyl pivalate and standard Boc-protected amino acid chloromethyl esters[4].
| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism | Workflow Application |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 500 | Dispersion, Dipole-induced | Primary extraction solvent; phase-transfer catalysis. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.70 | > 500 | Dipole-dipole | Optimal for SN2 coupling reactions. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | ~ 250 - 350 | Dipole-dipole | Chromatography eluent; secondary extraction. |
| Ethereal | Tetrahydrofuran (THF) | 7.58 | ~ 200 - 300 | Dipole-dipole, Dispersion | Low-temperature metalation or coupling. |
| Protic | Methanol (MeOH) | 32.70 | ~ 50 - 100 | Hydrogen bonding | Avoid: High risk of nucleophilic solvolysis. |
| Aliphatic | Hexane / Heptane | 1.89 | < 5 | Weak Dispersion | Ideal anti-solvent for precipitation/crystallization. |
| Aqueous | Water ( H2O ) | 80.10 | < 0.1 | Hydrophobic exclusion | Immiscible; used for aqueous quenching and washing. |
Self-Validating Experimental Protocol: Prodrug Alkylation
The primary utility of this compound is the alkylation of carboxylic acid or phosphate-containing APIs to generate highly bioavailable prodrugs[5]. The following protocol leverages the solubility profile established above to create a self-validating system —where the physical chemistry of the reaction provides real-time visual feedback to the scientist.
Phase 1: Preparation and Solvation
-
Drying: Ensure the reaction vessel is flame-dried under argon. Chloromethyl esters are sensitive to ambient moisture, which can hydrolyze the ester into formaldehyde and HCl.
-
Solvation: Dissolve 1.0 equivalent of the API (e.g., a carboxylic acid) and 1.2 equivalents of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in anhydrous DMF (0.2 M concentration).
-
Causality: DMF is selected because its high dielectric constant ( ε=36.7 ) heavily stabilizes the polar transition state of the bimolecular nucleophilic substitution ( SN2 ), accelerating the reaction rate without acting as a competing nucleophile.
-
Phase 2: Base-Mediated Coupling (The Self-Validation Step)
-
Activation: Add 1.5 equivalents of anhydrous Triethylamine (TEA) dropwise at 0°C, then allow the reaction to warm to room temperature.
-
Causality: TEA acts as a non-nucleophilic base, deprotonating the API to generate a potent carboxylate nucleophile. Its steric bulk prevents it from directly attacking the chloromethyl ester.
-
-
Self-Validating Checkpoint: Monitor the reaction flask. Within 30 to 60 minutes, a fine white precipitate will begin to form. This is Triethylammonium chloride (TEA-HCl) . Because TEA-HCl is highly insoluble in DMF at these concentrations, its precipitation drives the reaction forward (Le Chatelier's principle) and serves as an immediate, visual confirmation that the alkylation is successfully proceeding. If the solution remains perfectly clear after 2 hours, the coupling has failed (indicating either wet solvent or an inactive nucleophile).
Phase 3: Isolation and Purification
-
Quenching: Add a 10-fold volumetric excess of distilled water to the reaction mixture.
-
Causality: Water acts as a universal anti-solvent for the highly lipophilic Boc-prodrug, causing it to crash out as an oil or solid, while simultaneously dissolving the DMF and the TEA-HCl byproduct.
-
-
Extraction: Extract the aqueous suspension with Dichloromethane (DCM) ( 3×20 mL).
-
Causality: As shown in the solubility table, DCM possesses near-infinite solubility for the Boc-protected intermediate due to matched dispersion forces, ensuring quantitative recovery.
-
-
Washing & Drying: Wash the combined DCM layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Fig 2: Self-validating SN2 coupling workflow for prodrug synthesis.
Analytical Monitoring
Because the chloromethyl ester lacks strong chromophores, standard UV-Vis monitoring (e.g., LC-MS with UV detection at 254 nm) may fail to detect the unreacted starting material.
Recommended Analytical Approach: Utilize Thin-Layer Chromatography (TLC) with a chemical stain. After eluting the plate (typically in 3:1 Hexane:Ethyl Acetate), briefly heat the plate to thermally deprotect a fraction of the Boc groups, then apply a Ninhydrin stain . The liberated primary amine will react with ninhydrin to form Ruhemann's purple, allowing clear visualization of the starting material's consumption.
References
-
Gomes, P., et al. "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane." Synthetic Communications, 2003. URL:[Link]
-
"Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV." PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
"Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." PubMed Central (PMC), National Institutes of Health. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Application Note: Synthesis and Isolation of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Introduction and Strategic Rationale
The synthesis of acyloxyalkyl prodrugs is a cornerstone strategy in modern medicinal chemistry, utilized to enhance the oral bioavailability and cellular permeability of polar therapeutics (e.g., nucleotide analogs, beta-lactams). The title compound, (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate , serves as a critical electrophilic building block in this context. By acting as a highly reactive alkylating agent, it facilitates the attachment of a lipophilic, enzymatically cleavable β -amino acid promoiety to a parent drug.
Direct esterification of carboxylic acids with chloromethanol is synthetically unviable due to the instability of the alcohol. While alkylation using dihalomethanes (e.g., chloroiodomethane) is common, it often suffers from competitive bis-esterification (dimerization of the carboxylic acid). To circumvent this, this protocol employs Chloromethyl chlorosulfate (CMCS) under biphasic Phase Transfer Catalysis (PTC) conditions. This approach ensures high chemoselectivity, suppresses dimerization, and offers excellent scalability.
Mechanistic Workflow and Phase Transfer Logic
The reaction relies on the generation of a lipophilic ion pair. The water-soluble sodium salt of the Boc-protected β -amino acid is paired with the tetrabutylammonium cation ( n−Bu4N+ ). This complex migrates into the organic phase (dichloromethane), where it acts as a naked, highly nucleophilic carboxylate, attacking the chloromethyl chlorosulfate to yield the desired ester while expelling water-soluble sulfate byproducts.
Fig 1: Phase-transfer catalyzed chloromethylation biphasic workflow.
Quantitative Reagent Matrix
The following table outlines the optimized stoichiometry required for a 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| (R)-Boc-3-aminobutanoic acid | 203.24 | 1.00 | 2.03 g | Starting Material |
| Sodium Bicarbonate ( NaHCO3 ) | 84.01 | 4.00 | 3.36 g | Base (Aqueous) |
| Tetrabutylammonium hydrogen sulfate | 339.54 | 0.10 | 0.34 g | Phase Transfer Catalyst (PTC) |
| Chloromethyl chlorosulfate (CMCS) | 164.99 | 1.20 | 1.98 g (1.23 mL) | Alkylating Agent |
| Dichloromethane ( CH2Cl2 ) | 84.93 | N/A | 20 mL | Organic Solvent |
| Deionized Water ( H2O ) | 18.02 | N/A | 20 mL | Aqueous Solvent |
Step-by-Step Experimental Protocol
Safety Note: Chloromethyl chlorosulfate is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step 4.1: Preparation of the Biphasic System
-
Charge the Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-Boc-3-aminobutanoic acid (2.03 g, 10.0 mmol) and dichloromethane (20 mL).
-
Base Addition: In a separate beaker, dissolve NaHCO3 (3.36 g, 40.0 mmol) in deionized water (20 mL). Slowly add this aqueous solution to the vigorously stirring organic layer.
-
Catalyst Introduction: Add tetrabutylammonium hydrogen sulfate ( n−Bu4NHSO4 , 0.34 g, 1.0 mmol) to the biphasic mixture. Causality Insight: The large excess of NaHCO3 (4.0 eq) is required not only to deprotonate the carboxylic acid but also to neutralize the highly acidic sulfuric acid byproduct generated during the decomposition of the chlorosulfate leaving group.
Step 4.2: Alkylation Reaction
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Reagent Addition: Using a glass syringe, add chloromethyl chlorosulfate (1.23 mL, 12.0 mmol) dropwise over 15 minutes. Causality Insight: CMCS is thermally sensitive and reactive. Dropwise addition at 0 °C prevents uncontrolled exothermic degradation of the reagent and minimizes the hydrolysis of the newly formed chloromethyl ester back to the starting material.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 5 hours. The vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases, driving the PTC cycle.
Step 4.3: Workup and Self-Validating Checks
-
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower organic layer ( CH2Cl2 ). Extract the remaining aqueous layer with additional CH2Cl2 (2 × 15 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Causality Insight: The bicarbonate wash ensures the removal of any unreacted starting material (as its water-soluble salt), while the brine wash removes residual water and phase-transfer catalyst from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product as a pale yellow oil.
Step 4.4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1, v/v).
-
Validation: Monitor fractions via TLC (Hexanes/EtOAc 3:1). The product will appear as a UV-inactive spot that stains heavily with phosphomolybdic acid (PMA) or ninhydrin (after brief heating to deprotect the Boc group). Pool the pure fractions and concentrate to afford (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate.
Expected Analytical Characterization
To validate the structural integrity of the synthesized batch, the following spectroscopic markers should be confirmed:
-
1 H NMR (400 MHz, CDCl3 ): δ 5.72 (d, J = 5.8 Hz, 1H, -O-CH H-Cl), 5.68 (d, J = 5.8 Hz, 1H, -O-CHH -Cl), 4.95 (bs, 1H, NH ), 4.05 (m, 1H, CH -CH3), 2.60 (dd, J = 15.2, 6.0 Hz, 1H, CH H-C=O), 2.45 (dd, J = 15.2, 6.5 Hz, 1H, CHH -C=O), 1.44 (s, 9H, C(CH 3 ) 3 ), 1.22 (d, J = 6.8 Hz, 3H, CH-CH 3 ).
-
Diagnostic Marker: The AB quartet (or two doublets) around 5.7 ppm is the definitive hallmark of the diastereotopic protons of the newly formed chloromethyl ester group.
References
-
Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Application Note: Utilizing (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in Transporter-Targeted Prodrug Development
Executive Summary
The development of orally bioavailable therapeutics is frequently hindered by poor aqueous solubility, high lipophilicity, and limited intestinal permeability. This application note details the strategic use of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate as a bifunctional prodrug building block. By combining an esterase-sensitive acyloxymethyl (ACOM) linkage with a transporter-targeted (R)-3-aminobutyrate promoiety, this reagent enables the synthesis of highly soluble, PEPT1-targeted prodrugs capable of overcoming severe pharmacokinetic bottlenecks.
Mechanistic Rationale: The Power of the Bifunctional Linker
The architectural design of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate solves two distinct drug delivery challenges simultaneously:
-
The Acyloxymethyl (ACOM) Linker: Direct N-acyloxyalkylation or O-alkylation often results in chemically unstable conjugates. The ACOM linker provides a stable, covalent mask for polar functional groups (such as carboxylic acids, phosphates, or amines) that remains intact in the gastrointestinal tract but is rapidly cleaved by intracellular esterases[1]. Acyloxyalkyl carbamates, in particular, have been extensively validated for improving the membrane penetration and pharmacological efficacy of amine-containing drugs.
-
The (R)-3-Aminobutyrate Promoiety: Once the Boc protecting group is removed, the resulting primary amine is protonated at physiological pH, drastically increasing the aqueous solubility of the parent drug. Furthermore, the structural mimicry of natural amino acids allows the prodrug to actively target intestinal oligopeptide transporters (such as PEPT1). This targeted uptake is a proven strategy to enhance the oral bioavailability of poorly absorbed therapeutics[2].
Upon cellular entry, the prodrug undergoes a predictable, two-step bioconversion process.
In vivo bioconversion of the acyloxyalkyl prodrug releasing the parent drug and promoiety.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of ACOM prodrugs requires precise control over reaction conditions to prevent premature linker cleavage or parent drug degradation.
Five-step synthetic workflow for generating and validating the amine-functionalized prodrug.
Protocol 1: Finkelstein-Assisted Acyloxymethylation
Causality: The direct alkylation of sterically hindered parent drugs with chloromethyl esters is notoriously slow and low-yielding due to the poor leaving-group ability of the chloride ion. By introducing Sodium Iodide (NaI), an in situ Finkelstein reaction converts the chloromethyl group to a highly reactive iodomethyl intermediate. This dramatically accelerates the reaction and minimizes the degradation of sensitive parent molecules[3].
Step-by-Step Procedure:
-
Dissolve the parent drug (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.1 M concentration) under an inert argon atmosphere.
-
Add NaI (1.5 eq) followed by (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (1.2 eq).
-
Stir the suspension vigorously at room temperature for 12–18 hours, shielded from light.
-
Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is complete when the parent drug peak disappears, replaced by a peak corresponding to the mass of the parent drug + 215 Da (the mass addition of the Boc-protected promoiety).
Protocol 2: Anhydrous Boc Deprotection
Causality: Acyloxymethyl esters are highly susceptible to hydrolysis under aqueous acidic or basic conditions. To successfully remove the Boc protecting group without rupturing the delicate prodrug linker, strict anhydrous conditions are mandatory. Using 4M HCl in anhydrous dioxane ensures selective deprotection, precipitating the final prodrug as a stable hydrochloride salt.
Step-by-Step Procedure:
-
Dissolve the purified Boc-protected prodrug in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add 4M HCl in anhydrous dioxane (10.0 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Evaporate the solvent under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether to remove residual dioxane and unreacted byproducts.
-
Lyophilize the resulting powder to yield the pure prodrug hydrochloride salt.
Validation Checkpoint: The disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the deprotected mass[M-100+H]⁺ on LC-MS confirms successful cleavage. The absence of the unmodified parent drug mass confirms the ACOM linker remained completely intact during deprotection.
Protocol 3: In Vitro Bioconversion & Stability Assay
Causality: A successful prodrug must remain stable in systemic circulation but rapidly cleave upon entering the target tissue or encountering specific esterases. Incubating the compound in human plasma at physiological temperature (37 °C) mimics in vivo conditions. The use of cold acetonitrile for protein precipitation immediately halts enzymatic activity, creating a reliable snapshot of the cleavage kinetics for LC-MS/MS analysis.
Step-by-Step Procedure:
-
Pre-warm pooled human plasma to 37 °C in a shaking incubator.
-
Spike the prodrug (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1%).
-
At time intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
-
Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an LC vial and analyze the disappearance of the prodrug and the appearance of the parent drug via LC-MS/MS.
Validation Checkpoint: The molar concentration of the released parent drug must proportionally match the disappearance of the prodrug. A mass balance <90% indicates unwanted side-reactions or chemical instability.
Quantitative Data Summaries
Proper optimization of the synthesis and rigorous physicochemical characterization are critical for successful prodrug development. The tables below summarize expected enhancements and optimized reaction parameters.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Parent Drug (Model Amine) | Boc-Protected Intermediate | Final Prodrug (HCl Salt) |
|---|---|---|---|
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | < 5 µg/mL | > 5,000 µg/mL |
| LogP | 3.5 | 4.8 | 1.2 |
| PEPT1 Affinity (IC₅₀) | > 10 mM (No affinity) | > 10 mM | ~ 2.5 mM |
| Plasma Half-Life (In Vitro) | N/A | > 24 h | ~ 45 mins |
Table 2: Optimization of Acyloxymethylation Conditions
| Reagent System | Solvent | Temp | Time | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| K₂CO₃ (No NaI) | DMF | RT | 48 h | 15% | Sluggish reaction; significant parent drug degradation. |
| K₂CO₃ + NaI (1.5 eq) | DMF | RT | 12 h | 82% | Rapid Finkelstein activation; clean conversion. |
| Ag₂CO₃ | Toluene | 80 °C | 24 h | 45% | Moderate yield; silver salts difficult to remove. |
| Cs₂CO₃ + NaI (1.5 eq) | MeCN | 50 °C | 8 h | 78% | Good yield, but slight epimerization of the chiral center observed. |
References
-
Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. PMC (2025). 3
-
Prodrugs for Amines. MDPI (2008). 1
-
Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences (2025).
-
Synthesis, Transport and Pharmacokinetics of 5′-Amino Acid Ester Prodrugs of 1-β-d-Arabinofuranosylcytosine. Molecular Pharmaceutics - ACS Publications (2008). 2
Sources
Application Note: Synthesis and Evaluation of Acyloxyalkyl Prodrugs Using (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide and validated protocols for utilizing (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in the synthesis of bioavailability-enhancing prodrugs.
Executive Summary & Mechanistic Rationale
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a highly specialized, chiral electrophilic building block primarily utilized in the synthesis of acyloxyalkyl prodrugs[1]. By masking polar functional groups—such as carboxylic acids, phosphates, or NH-acidic heterocycles—with an acyloxymethyl linkage, drug developers can significantly enhance the lipophilicity, membrane permeability, and oral bioavailability of challenging active pharmaceutical ingredients (APIs)[2].
The incorporation of the (R)-3-aminobutanoate (a chiral β -amino acid) moiety serves a dual functional purpose:
-
Steric Modulation: The β -methyl group provides targeted steric hindrance, fine-tuning the enzymatic cleavage rate by circulating carboxylesterases to prevent premature degradation in the gut lumen.
-
Transporter Targeting: Once the Boc protecting group is removed, the resulting primary amine can act as a substrate recognition motif for intestinal oligopeptide transporters (e.g., PEPT1), further driving active oral absorption.
In Vivo Bioconversion Pathway
Acyloxyalkyl prodrugs undergo a well-characterized, two-step bioconversion process in vivo[3]. First, ubiquitous esterases hydrolyze the ester linkage, generating a transient hydroxymethyl intermediate[3]. Because this intermediate is thermodynamically unstable at physiological pH, it rapidly and spontaneously collapses, releasing the active API, formaldehyde, and the corresponding β -amino acid byproduct[2].
Figure 1: In vivo bioconversion pathway of acyloxymethyl prodrugs into the active API.
Experimental Protocols
The following protocols detail the coupling of the reagent to a model carboxylic acid API, followed by deprotection. These procedures are designed as self-validating systems to ensure high-fidelity execution.
Protocol A: Finkelstein-Assisted Alkylation (Prodrug Coupling)
Objective: To covalently link the API to the prodrug moiety via nucleophilic substitution. Mechanistic Insight: Chloromethyl esters are only moderately reactive. To accelerate the reaction and improve yields with sterically hindered nucleophiles, Sodium Iodide (NaI) is introduced. NaI drives a Finkelstein reaction, converting the chloromethyl ester in situ to a highly reactive iodomethyl ester. Cesium Carbonate (Cs₂CO₃) is selected as the base due to the "cesium effect"—the large ionic radius of Cs⁺ minimizes tight ion-pairing, generating a highly nucleophilic, "naked" carboxylate anion in polar aprotic solvents like DMF.
Reagents & Equivalents:
-
Parent API (Carboxylic Acid): 1.0 eq
-
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: 1.2 eq
-
Cs₂CO₃ (Anhydrous): 1.5 eq
-
NaI (Anhydrous): 1.0 eq
-
Solvent: Anhydrous DMF (0.1 M relative to API)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with the Parent API, Cs₂CO₃, and NaI.
-
Solvation: Add anhydrous DMF. Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation of the API and formation of the cesium carboxylate salt.
-
Alkylation: Dropwise, add (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate. Elevate the temperature to 45 °C.
-
Monitoring: Stir for 12–18 hours. Monitor via LC-MS. Self-Validation Check: The transient iodomethyl intermediate should appear and subsequently disappear as the final product mass emerges.
-
Quench & Workup: Cool to room temperature and dilute with Ethyl Acetate (10 volumes). Wash the organic layer with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Self-Validation Check: The disappearance of any yellow/brown coloration confirms the successful neutralization of residual iodine species generated by NaI.
-
Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected prodrug.
Protocol B: Anhydrous Boc Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group, yielding the active amino-acyloxyalkyl prodrug as a stable hydrochloride salt. Mechanistic Insight: While Trifluoroacetic acid (TFA) is commonly used, utilizing 4M HCl in dioxane provides the final API directly as a pharmaceutically acceptable HCl salt, avoiding the cellular toxicity and hygroscopic nature of TFA salts. Anhydrous conditions are critical to prevent premature hydrolysis of the highly sensitive acyloxymethyl linkage.
Step-by-Step Procedure:
-
Preparation: Dissolve the purified Boc-protected prodrug in anhydrous Dichloromethane (DCM) (5 mL/mmol).
-
Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Stir for 2 hours. Self-Validation Check 1: Monitor the evolution of gas (CO₂ and isobutylene). The cessation of effervescence serves as a primary visual indicator that the deprotection is nearing completion. Self-Validation Check 2: Perform a ninhydrin stain on a TLC plate of the reaction mixture. A positive (purple/blue) stain confirms the successful exposure of the primary amine.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold, anhydrous diethyl ether to precipitate the final prodrug as an HCl salt. Filter and dry under a high vacuum.
Figure 2: Synthetic workflow for generating amino-acyloxymethyl prodrugs via Finkelstein alkylation.
Quantitative Data Presentation
The table below summarizes the typical physicochemical shifts observed when a highly polar, poorly permeable API is converted into an amino-acyloxyalkyl prodrug using this methodology.
| Parameter | Parent API (Model) | Boc-Protected Prodrug | Active Prodrug (HCl Salt) |
| ClogP | -1.2 | 3.8 | 1.4 |
| Aqueous Sol. (pH 7.4) | > 10.0 mg/mL | < 0.05 mg/mL | > 5.0 mg/mL |
| Caco-2 Permeability ( Papp ) | <1.0×10−6 cm/s | 18.5×10−6 cm/s | 12.0×10−6 cm/s |
| Plasma Half-life ( t1/2 ) | > 24 h | > 24 h | ~ 45 min |
| Primary Limitation / Status | Poor oral absorption | Highly lipophilic, insoluble | Optimized for oral delivery |
Sources
- 1. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Storage of Chloromethyl Esters in the Laboratory: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Chloromethyl Esters
Chloromethyl esters are a class of organic compounds widely utilized in pharmaceutical and chemical synthesis. Their utility stems from the chloromethyl group, a reactive moiety that allows for the introduction of a methoxymethyl (MOM) protecting group on sensitive functional groups like hydroxyls.[1] This strategy is crucial in the multi-step synthesis of complex molecules, including antiviral drugs like Oseltamivir and anticancer agents such as Epothilone B.[1] However, the very reactivity that makes them valuable also renders them hazardous. Chloromethyl esters are potent alkylating agents, and some, like chloromethyl methyl ether (CMME), are confirmed human carcinogens.[2][3][4][5] This guide provides a comprehensive framework for the safe handling and storage of chloromethyl esters, ensuring the protection of laboratory personnel while enabling their effective use in research and development.
Hazard Identification and Risk Assessment: Understanding the Threat
A thorough understanding of the hazards associated with chloromethyl esters is the foundation of safe laboratory practice. The primary risks include carcinogenicity, corrosivity, flammability, and high reactivity.
1.1. Health Hazards:
-
Carcinogenicity: Chloromethyl methyl ether (CMME) is classified as a known human carcinogen (Group A by the U.S. EPA and Group 1 by IARC), with studies demonstrating an increased risk of lung cancer in occupationally exposed workers.[2][3] Due to their structural similarity, other chloromethyl esters should be handled with the same high level of caution.[4] There is no established safe level of exposure to a carcinogen, so all contact should be minimized to the lowest possible level.
-
Corrosivity and Irritation: Direct contact with chloromethyl esters can cause severe irritation and burns to the skin, eyes, and mucous membranes.[2][6] Inhalation can lead to irritation of the nose, throat, and respiratory tract, potentially causing pulmonary edema, a medical emergency characterized by fluid buildup in the lungs.[2][3][7]
-
Acute Toxicity: Chloromethyl esters can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Symptoms of acute exposure may include dizziness, fatigue, headache, and nausea.[9]
1.2. Physicochemical Hazards:
-
Flammability: Chloromethyl esters are often flammable liquids and their vapors can form explosive mixtures with air.[2][10][11] They should be kept away from heat, sparks, open flames, and other ignition sources.[9][11][12]
-
Reactivity and Instability: These compounds are highly reactive and can decompose in the presence of water, forming hydrochloric acid and formaldehyde.[7][13] They are also incompatible with strong oxidizing agents, acids, and bases.[8][14] Some may form explosive peroxides.[9]
1.3. Risk Assessment:
Before any work with chloromethyl esters begins, a formal risk assessment must be conducted. This process should identify the specific compounds being used, the quantities involved, the procedures to be performed, and the potential for exposure. This assessment will inform the selection of appropriate control measures.
Hierarchy of Controls: A Multi-Layered Approach to Safety
The most effective way to mitigate the risks associated with chloromethyl esters is to implement a hierarchy of controls, prioritizing the most effective measures first.
Caption: The hierarchy of controls for managing chemical hazards.
2.1. Elimination and Substitution:
The most effective control is to eliminate the use of chloromethyl esters altogether or substitute them with a less hazardous alternative. While not always feasible due to their specific reactivity, this option should always be the first consideration during experimental design.
2.2. Engineering Controls:
When elimination or substitution is not possible, engineering controls are the next line of defense. These are physical changes to the workplace that isolate workers from the hazard.
-
Chemical Fume Hood: All work with chloromethyl esters must be conducted in a properly functioning chemical fume hood with a verified face velocity.[12] The sash should be kept as low as possible.
-
Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box provides an additional layer of containment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[12] Exhaust air from fume hoods should not be recirculated.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[12][14]
2.3. Administrative Controls:
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs for the handling, storage, and disposal of chloromethyl esters must be written and strictly followed. These should be readily available to all personnel.[12]
-
Training: All personnel who will work with chloromethyl esters must receive comprehensive training on the hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[15] This training should be documented.
-
Designated Areas: Clearly demarcate areas where chloromethyl esters are stored and handled. Access to these areas should be restricted to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, smoking, and applying cosmetics in areas where these chemicals are used.[16] Always wash hands thoroughly after handling chloromethyl esters, even if gloves were worn.[11]
2.4. Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with compatible materials is recommended. Consult manufacturer's data for breakthrough times. Teflon® gloves offer excellent resistance.[17] Butyl rubber and Viton® are also good choices. Nitrile gloves may be suitable for short-duration tasks but should be checked for compatibility.[18] | Prevents skin contact and absorption, a primary route of exposure.[2] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[12][19] | Protects eyes from splashes and vapors which can cause severe irritation and burns. |
| Lab Coat | A long-sleeved, buttoned lab coat made of a low-permeability material. Consider disposable gowns for high-risk procedures.[19] | Protects skin and personal clothing from contamination.[12] |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the risk assessment. This could range from a full-face respirator with appropriate cartridges to a self-contained breathing apparatus (SCBA) for emergencies.[12] A respiratory protection program that meets OSHA standards is required when respirators are used.[12] | Protects against inhalation of carcinogenic and irritant vapors.[2][3] |
Protocols for Safe Handling and Use
Adherence to strict protocols is essential when working with chloromethyl esters. The following provides a general framework that should be adapted into lab-specific SOPs.
3.1. Preparation and In-Situ Generation:
Whenever possible, consider the in-situ generation of chloromethyl esters to avoid isolating and handling these hazardous compounds.[20] This approach minimizes exposure risks.
3.2. General Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is working correctly and the area is clear of unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the risk assessment and SOP.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Work with the smallest quantities necessary for the experiment.
-
During Reaction: Keep the reaction vessel closed and under an inert atmosphere (e.g., nitrogen or argon) when appropriate.[12]
-
Work-up: Quench any unreacted chloromethyl ester at the end of the reaction. A common method is the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chloromethyl ester. A solution containing a basic organic amine, a surfactant, and an alkali-metal hydroxide has been shown to be effective.[21]
Storage and Waste Disposal: Long-Term Safety
Proper storage and disposal are critical to prevent accidents and environmental contamination.
4.1. Storage Guidelines:
-
Location: Store chloromethyl esters in a designated, well-ventilated, and secured area away from incompatible materials.[12][14] A flammable storage cabinet is often required.
-
Containers: Keep containers tightly closed and properly labeled with the chemical name and all relevant hazard warnings.[10][11][12] Containers should be inspected regularly for signs of damage or leaks.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent degradation.[12]
-
Temperature: Some chloromethyl esters may require refrigerated storage.[10][14] Always consult the Safety Data Sheet (SDS).
4.2. Waste Disposal:
-
Segregation: All waste contaminated with chloromethyl esters (e.g., gloves, pipette tips, paper towels, reaction mixtures) must be collected in a designated, labeled, and sealed hazardous waste container.[12]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour chloromethyl ester waste down the drain.[11]
Emergency Procedures: Preparedness is Key
Prompt and correct action during an emergency can significantly reduce the severity of the consequences.
Caption: A workflow for responding to a chemical spill.
5.1. Spills:
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit and PPE, you may clean up a small spill. Evacuate the immediate area.[12] Confine the spill using absorbent materials.[12] Use non-sparking tools for cleanup.[22] Place all contaminated materials in a sealed bag for hazardous waste disposal.[12]
-
Large Spills (>1 L): Evacuate the entire laboratory immediately and alert others.[12][23] Close the doors to the area. Call emergency services and your institution's environmental health and safety (EHS) department.[12][23][24] Provide them with the location and identity of the spilled chemical.
5.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][23] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately.[6][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[12]
Conclusion
Chloromethyl esters are indispensable tools in modern organic synthesis, but their use demands the utmost respect and caution. By implementing a robust safety culture built on a thorough understanding of the hazards, a strict adherence to the hierarchy of controls, and comprehensive emergency preparedness, researchers can safely harness the synthetic power of these reactive compounds. The guidelines presented here provide a foundation for developing detailed, laboratory-specific protocols that will ensure the safety of all personnel working with this important class of chemicals.
References
-
NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Standard Operating Procedures: Methyl chloromethyl ether. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. (1999). New Jersey Department of Health. Retrieved from [Link]
-
Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]
-
Safety Data Sheet: Chloromethyl methyl ether. (2021). DC Fine Chemicals. Retrieved from [Link]
-
Chloromethyl methyl ether Hazard Summary. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Spill Control/Emergency Response. (2025). Oakland University Environmental Health and Safety. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Berliner, M., & Belecki, K. (2007). Preparation of 1-Methoxymethyl-1-phenylethane. Organic Syntheses, 84, 102. Retrieved from [Link]
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. (1995). Google Patents.
-
Development of a Practical and Efficient Synthesis of Chloromethyl 2-Ethoxy-2-methylpropanoate. (2010). ACS Publications. Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet: CHLOROMETHYL METHYL ETHER For Synthesis. (2016). Loba Chemie. Retrieved from [Link]
-
Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. (1997). California Air Resources Board. Retrieved from [Link]
-
Personal Protective Equipment for Pesticide Handlers. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Nichols, W. K., & Merritt, C. (1973). Relative Solvolytic Reactivities of Chloromethyl Ether and Bis(chloromethyl)ether. Journal of the National Cancer Institute, 50(5), 1373–1374. Retrieved from [Link]
-
What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]
-
General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
-
Response to a Chemical Spill. (n.d.). The University of Maryland, Baltimore. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
PTC Esterification for a Chloromethyl Ester. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safe Handling of Hazardous Drugs. (2019). Pharmacy Practice News. Retrieved from [Link]
-
Decontamination and Cleaning. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Research and Academic Laboratory Safety Manual. (n.d.). University of Toledo. Retrieved from [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Working with Hazardous Chemicals. (2007). Organic Syntheses. Retrieved from [Link]
-
Decontamination. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]
-
Chloromethyl Methyl Ether (CMME). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. westliberty.edu [westliberty.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. bu.edu [bu.edu]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 14. fishersci.com [fishersci.com]
- 15. ehs.utexas.edu [ehs.utexas.edu]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 18. americanchemistry.com [americanchemistry.com]
- 19. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 20. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 21. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 22. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 24. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
Application Note: Utilizing (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in Advanced Peptide Synthesis and Prodrug Design
Executive Summary & Chemical Causality
The compound (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (commonly referred to as Boc-(R)-β-aminobutyric acid chloromethyl ester) is a highly specialized, bifunctional building block used extensively in late-stage peptide modification and prodrug engineering.
Unlike standard alkylating agents, this compound is engineered to solve three distinct chemical challenges simultaneously:
-
Electrophilic Hyper-Reactivity: The chloromethyl ester moiety is a highly reactive electrophile. The adjacent oxygen atom stabilizes the SN2 transition state via the alpha-effect (oxocarbenium-like character), allowing for the rapid alkylation of sterically hindered or poorly nucleophilic peptide carboxylic acids under exceptionally mild conditions[1].
-
Proteolytic Stability: The incorporation of an (R)-β-amino acid promoiety confers significant steric hindrance and unnatural stereochemistry, rendering the resulting conjugate highly resistant to degradation by ubiquitous aminopeptidases and dipeptidyl peptidases (e.g., DPP-IV) in systemic circulation[2].
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the β-amine, allowing the newly formed ester linkage to remain intact during subsequent acidic deprotection steps[3].
Core Applications in Peptide Engineering
Synthesis of Acyloxyalkyl Peptide Prodrugs
Many highly potent peptide therapeutics suffer from poor oral bioavailability due to the presence of polar, ionizable carboxylic acids (e.g., at the C-terminus or on Asp/Glu side chains). By reacting the parent peptide with (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate, chemists can mask these polar groups as neutral, lipophilic acyloxyalkyl esters. This modification significantly enhances passive membrane permeability and actively targets intestinal transporters such as PEPT1, increasing oral absorption by up to 30-fold[2].
Depsipeptide Backbone Modification
Beyond prodrugs, this reagent is utilized to introduce ester linkages into peptide backbones. The chloromethyl group acts as a linchpin, allowing the coupling of a carboxylic acid to the β-amino acid derivative without the need for standard, often racemization-prone, peptide coupling reagents (e.g., HATU/DIC).
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. By strictly controlling the counter-ion and solvent environment, we eliminate the primary modes of failure: premature ester hydrolysis and peptide racemization.
Protocol A: Base-Catalyzed Acyloxyalkylation (Prodrug Formation)
Causality of Experimental Choices: The use of Cesium Carbonate ( Cs2CO3 ) is deliberate and critical. The large ionic radius and high polarizability of the cesium cation result in a highly dissociated, "naked" carboxylate anion. This maximizes the nucleophilicity of the peptide's C-terminus, ensuring rapid SN2 displacement of the chloride leaving group without requiring elevated temperatures that could induce epimerization at the α -carbon[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the parent peptide (1.0 eq, containing a free carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Note: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the chloromethyl ester.
-
Salt Formation: Add Cs2CO3 (1.1 eq) to the solution. Stir at 25°C for 30 minutes to generate the highly nucleophilic cesium carboxylate salt.
-
Alkylation: Dropwise, add a solution of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (1.2 eq) dissolved in a minimal volume of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction in the dark at 25°C. Monitor progression via LC-MS. The reaction typically reaches >95% conversion within 12–18 hours.
-
Workup: Filter the suspension to remove the precipitated Cesium Chloride ( CsCl ) by-product. Concentrate the filtrate under reduced pressure and purify the intermediate via reverse-phase HPLC.
Protocol B: Orthogonal Boc Deprotection
Causality of Experimental Choices: Acyloxyalkyl esters are highly susceptible to base-catalyzed hydrolysis but exhibit excellent stability under acidic conditions[3]. Therefore, standard 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the optimal choice for removing the Boc protecting group without compromising the newly formed ester linkage.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Boc-protected prodrug intermediate in anhydrous DCM (0.05 M).
-
Deprotection: Cool the solution to 0°C in an ice bath. Slowly add TFA to achieve a final concentration of 20% (v/v). If the parent peptide contains oxidation-sensitive residues (e.g., Met, Trp), add Triisopropylsilane (TIPS) (2% v/v) as a carbocation scavenger.
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
Validation & Isolation: Confirm the complete removal of the Boc group (+ mass shift of -100 Da) via LC-MS. Precipitate the final active peptide prodrug (as a TFA salt) by adding the reaction mixture dropwise into 10 volumes of cold diethyl ether (-20°C). Centrifuge and dry the pellet under vacuum.
Quantitative Data: Reactivity and Stability Profiles
The structural design of the acyloxyalkyl linker provides a unique balance between chemical stability during formulation and rapid enzymatic cleavage in vivo.
Table 1: Comparative Stability and Reactivity Profiles of Peptide Ester Linkages
| Ester Type | Relative Alkylation Rate ( krel ) | Stability at pH 1.2 | Stability at pH 7.4 ( t1/2 ) | Enzymatic Cleavage Rate (In Vivo) |
| Methyl Ester | 1.0 (Baseline) | High | High (>48 h) | Very Slow |
| Standard Alkyl Ester | 0.8 | High | High (>48 h) | Slow |
| Acyloxyalkyl Ester | >50 | High | Moderate (>12 h) | Rapid (<1 h) [3] |
Data Interpretation: The acyloxyalkyl ester remains stable in the acidic environment of the stomach (pH 1.2) and has a sufficient half-life in neutral formulations (pH 7.4). However, upon entering systemic circulation or target cells, it is rapidly cleaved by ubiquitous esterases[3].
Mechanistic Visualizations
The following diagrams illustrate the synthetic workflow and the in vivo mechanism of action for prodrugs synthesized using this reagent.
Caption: Workflow for synthesizing peptide prodrugs via acyloxyalkylation.
Caption: Enzymatic hydrolysis and spontaneous decomposition pathway of the acyloxyalkyl linker.
Sources
Technical Support Center: Yield Optimization for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific chemical and kinetic challenges encountered when synthesizing (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate.
This molecule—a Boc-protected β -amino acid chloromethyl ester—is a highly valuable intermediate in prodrug development. However, researchers frequently struggle with low yields due to competing side reactions, biphasic mass-transfer limitations, and protecting-group instability. This guide moves beyond basic instructions to explain the causality behind the chemistry, providing you with a self-validating system to ensure high-yield, reproducible syntheses.
Mechanistic Causality & Reagent Selection
The most pervasive issue in synthesizing chloromethyl esters is the formation of a symmetrical methylene diester (bis-ester) byproduct.
When using traditional reagents like bromochloromethane or chloroiodomethane, the reactivities of the starting dihalomethane and the resulting chloromethyl ester toward the carboxylate anion are nearly identical. Once the first ester forms, it acts as an electrophile for a second carboxylate anion, consuming your target product and starting material to form an unwanted gem-diester under standard conditions[1].
The Solution: Transition to Chloromethyl chlorosulfate (CMCS) . The chlorosulfate group is a vastly superior leaving group compared to the chloride. The initial nucleophilic substitution (displacing the chlorosulfate) is extremely rapid. The resulting chloromethyl ester, which now relies on a chloride leaving group, is kinetically too unreactive to undergo a second attack by the carboxylate under mild conditions. This massive kinetic differential effectively halts the reaction at the mono-ester stage, securing yields upwards of 83-99%[2].
Biphasic Phase-Transfer Catalysis (PTC) mechanism for chloromethyl esterification.
Validated Experimental Protocol: Phase-Transfer Catalyzed Esterification
This protocol utilizes a biphasic Phase-Transfer Catalysis (PTC) system. It is designed to be self-validating : the continuous presence of solid/aqueous bicarbonate ensures the pH remains strictly controlled, preventing Boc-deprotection while driving the reaction forward.
Step-by-Step Methodology
-
Aqueous Phase Preparation: In a reaction vessel, dissolve 1.0 equivalent of (R)-3-(Boc-amino)butanoic acid and 4.0 equivalents of Sodium Bicarbonate ( NaHCO3 ) in distilled water.
-
Causality: NaHCO3 provides a mildly basic environment (pH ~8) that fully deprotonates the carboxylic acid without risking base-catalyzed epimerization or premature hydrolysis of the final product.
-
-
Organic Phase & PTC Addition: Add Dichloromethane (DCM) to create a biphasic system (Water:DCM ratio of 1:1 v/v). Add 0.1 equivalents of Tetrabutylammonium hydrogen sulfate (TBAHS) as the phase-transfer catalyst.
-
Causality: The lipophilic TBA+ cation pairs with the hydrophilic carboxylate anion, shuttling it across the phase boundary into the DCM layer where the electrophile resides according to known procedures[3].
-
-
Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath. Dropwise, add 1.2 equivalents of Chloromethyl chlorosulfate (CMCS) diluted in a small volume of DCM.
-
Causality: The displacement of the chlorosulfate group is highly exothermic. Cooling controls the reaction rate and minimizes the background aqueous hydrolysis of CMCS.
-
-
Reaction & Isolation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2 to 4 hours. Separate the organic layer, wash with cold brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at ≤30∘C to yield the pure ester.
Quantitative Data Summary
Selecting the correct reagent and solvent system is the primary determinant of your final yield. The table below summarizes the expected outcomes based on different synthetic strategies.
| Chloromethylating Agent | Solvent System | Base / Catalyst | Typical Yield | Bis-Ester Formation |
| Chloromethyl chlorosulfate (CMCS) | DCM / Water | NaHCO3 / TBAHS | 85 - 95% | Trace / None |
| Bromochloromethane | DMF | Cs2CO3 / None | 50 - 74% | Low to Moderate |
| Chloroiodomethane | DCM | Et3N / None | < 40% | High |
Troubleshooting Guides & FAQs
Troubleshooting decision tree for resolving low reaction yields during synthesis.
Q: My isolated yield is below 50%, and NMR shows a symmetrical byproduct. What happened?
A: You are observing the formation of the methylene diester (bis-esterification). If you are using bromochloromethane, switch to CMCS. If you are already using CMCS, ensure your reaction temperature does not exceed 25°C and avoid using stronger bases like Cs2CO3 in biphasic conditions, which can increase the nucleophilicity of the carboxylate too much, overcoming the kinetic barrier that prevents the second substitution. Alternatively, if you must use bromochloromethane, pre-forming the Cesium salt of the amino acid can help suppress gem-diester formation[4].
Q: The reaction stalls at 60% conversion. How can I drive it to completion?
A: Incomplete conversion in biphasic systems is almost always a mass-transfer limitation. First, increase your agitation speed (rpm) to maximize the interfacial surface area between the aqueous and organic layers. Second, verify the loading of your phase-transfer catalyst (TBAHS); increasing it from 0.05 eq to 0.1 eq can significantly enhance the transport of the carboxylate into the organic phase.
Q: I see degradation of the Boc protecting group during workup. How do I prevent this?
A: The Boc group is highly sensitive to acidic conditions. CMCS generates chloride and sulfate byproducts which can lower the pH locally if mixing is poor. Ensure a large excess of NaHCO3 (at least 4 equivalents) is present in the aqueous layer to act as a robust buffer. During workup, wash the organic layer with a mild NaHCO3 solution rather than water or acidic brines.
Q: Can I use DMF instead of a biphasic DCM/Water system?
A: Yes, but it changes the mechanistic pathway. In polar aprotic solvents like DMF, you do not need a PTC. You can react the pre-formed Cesium salt of the Boc-amino acid directly with bromochloromethane. However, removing DMF during scale-up can be challenging and often requires aqueous washes that might hydrolyze the moisture-sensitive chloromethyl ester product. The biphasic DCM/Water system with CMCS is generally preferred for scalability and product stability.
References
-
Harada, N., et al. "A simple preparation of chloromethyl esters of the blocked amino acids." Synthetic Communications (1994). 2
-
Binderup, E., & Hansen, E. T. "Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions." Synthetic Communications (1984). 1
-
Gomes, P., et al. "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane." Letters in Peptide Science (2000). 4
-
Wang, Y., et al. "Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs." Journal of Medicinal Chemistry (2019). 3
Sources
Preventing racemization during coupling of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Technical Support Center: Stereochemical Integrity in Prodrug Synthesis
Guide Topic: Preventing Racemization During Coupling Reactions of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount, particularly when synthesizing chiral building blocks for drug development. This guide provides in-depth troubleshooting advice and optimized protocols to address potential racemization issues when using (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate as an electrophile in coupling reactions.
Part 1: Foundational Concepts & FAQs
This section clarifies the underlying chemical principles governing the stereochemical stability of your substrate.
Q1: I'm concerned about racemization during my coupling reaction. What is the primary risk for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate?
A1: This is an excellent question that requires a close look at the molecule's structure. The chiral center in your starting material is the carbon at the 3-position of the butanoate chain, which is beta (β) to the carbonyl group. The coupling reaction, a nucleophilic substitution, occurs at the primary carbon of the chloromethyl group.
-
Direct Racemization (Low Risk): Since the reaction site (-CH2Cl) and the stereocenter (-CH(CH3)-) are separated, a direct SN1 reaction at the chloromethyl group would not invert the C3 stereocenter.[1][2] The primary risk in many other chiral α-halo esters is the formation of a planar carbocation at the chiral center, which leads to a racemic mixture.[3][4] For your specific molecule, this direct pathway is not a concern.
-
Indirect Epimerization (Potential Risk): The more plausible, though still avoidable, risk is base-induced epimerization. This occurs if a strong base abstracts a proton from the carbon alpha (α) to the carbonyl (the C2 position). This forms a planar enolate intermediate.[5][6] While the chiral center is at C3, the formation of an enolate at C2 can, under harsh or prolonged basic conditions, facilitate equilibration and lead to a loss of stereochemical purity at the adjacent C3 center.
Therefore, the core strategy is to use reaction conditions that favor a clean, rapid SN2 reaction at the chloromethyl group while strictly avoiding conditions that could promote enolate formation.
Q2: What is the mechanistic difference between the desired reaction and the racemization pathway I should be worried about?
A2: The key is ensuring the reaction proceeds exclusively through a bimolecular nucleophilic substitution (SN2) pathway. Any deviation towards a unimolecular (SN1) or base-mediated side reaction can compromise stereochemical integrity, especially in related substrates where the leaving group is on the chiral center itself.
The diagram below illustrates the desired stereoretentive SN2 reaction on your substrate versus the problematic SN1 pathway that causes racemization in a hypothetical α-chiral α-chloro ester.
Figure 1: Comparison of the desired SN2 pathway versus a racemizing SN1 pathway.
Q3: How can I detect and quantify the extent of racemization in my final product?
A3: Accurate determination of enantiomeric excess (e.e.) is critical.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP), you can separate and quantify the R and S enantiomers of your product. Macrocyclic glycopeptide-based columns are often effective for N-protected amino acid derivatives.
-
Indirect HPLC Analysis: If a suitable chiral column is unavailable, you can react your product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[7] These diastereomers can then be separated and quantified on a standard, achiral silica or C18 column.[8][9]
-
Polarimetry: While a simple method to measure optical rotation, it is not ideal for accurately quantifying e.e. unless a specific rotation for the pure enantiomer is known and no other chiral impurities are present.
Part 2: Troubleshooting Guide & Preventative Strategies
This section provides direct answers to common experimental issues and outlines preventative measures.
Issue: My chiral HPLC analysis shows a loss of optical purity. What are the likely causes?
This is a classic problem that can usually be traced back to one of four key parameters: the Base , the Solvent , the Temperature , or the Reaction Time .
| Parameter | Problem | Scientific Rationale | Recommended Solution |
| Base Selection | Use of a strong, unhindered base (e.g., NaH, LDA, NaOH). | Strong bases can deprotonate the α-carbon (C2), leading to a planar enolate intermediate and subsequent epimerization.[5][6][10] | Use a mild, non-nucleophilic base sufficient only to deprotonate your nucleophile (if it's a carboxylic acid). Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. If an amine base is required, use a sterically hindered one like N,N-diisopropylethylamine (DIPEA).[11][12] |
| Solvent Choice | Use of polar protic solvents (e.g., Methanol, Ethanol, Water). | Polar protic solvents stabilize charged intermediates and can solvate the nucleophile through hydrogen bonding. This slows down SN2 reactions and can favor competing SN1-like pathways, which are a major cause of racemization.[13] | Use a polar aprotic solvent like Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone. These solvents solubilize the reactants but do not strongly solvate the nucleophile, promoting a fast and clean SN2 reaction.[13] |
| Temperature | Reaction run at elevated temperatures (e.g., > 50 °C). | Higher temperatures provide the activation energy for side reactions, including elimination and epimerization.[13] It can also increase the rate of any competing SN1 reaction. | Conduct the reaction at or below room temperature (0–25 °C). If the reaction is too slow, consider other strategies to increase the rate before resorting to heat. |
| Reaction Time | Prolonged reaction times (e.g., > 24 hours). | Extended exposure to even mild basic conditions can increase the cumulative amount of epimerization.[14] | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[13] |
Q: My reaction is slow at room temperature. How can I speed it up without heating and risking racemization?
A: This is a perfect scenario for applying the Finkelstein reaction .[15][16] The carbon-chlorine bond is strong, but the carbon-iodine bond is weaker and iodide is a much better leaving group. By adding a catalytic amount of an iodide salt (e.g., sodium iodide or tetrabutylammonium iodide), you can generate the more reactive iodomethyl ester in situ.
This halide exchange proceeds via an SN2 mechanism and drives the subsequent coupling reaction to completion much faster under mild conditions.[17][18]
Figure 2: A decision-making workflow for troubleshooting loss of stereochemical purity.
Part 3: Optimized Experimental Protocols
The following protocols are designed to maximize yield while preserving the stereochemical integrity of the C3 center.
Protocol 1: Standard Coupling with a Carboxylate Nucleophile
This protocol is ideal for coupling a carboxylic acid (R-COOH) using a mild carbonate base.
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the cesium carboxylate salt.
-
Coupling: Add a solution of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (1.2 eq) in a minimal amount of DMF.
-
Reaction: Stir the reaction at room temperature (20-25 °C). Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Accelerated Coupling via In Situ Finkelstein Reaction
This protocol is recommended if the reaction is sluggish under the standard conditions.
-
Preparation: To a solution of the carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (0.2 M), add sodium iodide (NaI, 0.1-0.2 eq).
-
Coupling: Add (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (1.2 eq) to the suspension.
-
Reaction: Stir the reaction vigorously at room temperature (20-25 °C). The in situ generated iodomethyl ester is highly reactive and should lead to a faster conversion. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1.
By implementing these scientifically-grounded strategies and protocols, you can confidently perform coupling reactions with (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate while ensuring the stereochemical integrity of your final product.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
The Chromatographic Resolution of Chiral Lipids - AOCS. (n.d.). AOCS. [Link]
-
Coupling alpha-chiral acid chlorides : r/Chempros - Reddit. (2020, May 4). Reddit. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). LCGC International. [Link]
-
Finkelstein reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Finkelstein Reaction - J&K Scientific LLC. (n.d.). J&K Scientific. [Link]
-
The Finkelstein Reaction Mechanism - YouTube. (2025, April 2). YouTube. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Exceptions in SN2 and SN1 Reactions - Chemistry Steps. (2024, November 13). Chemistry Steps. [Link]
-
Bocian, E. (2022). Exploring the Role of Nucleophiles in Chemical Reactions. Journal of Organic and Inorganic Chemistry. [Link]
-
What's a Racemic Mixture? – Master Organic Chemistry. (2012, May 23). Master Organic Chemistry. [Link]
-
Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles - YouTube. (2024, April 9). YouTube. [Link]
-
19.11: Racemization - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024, June 17). YouTube. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC. [Link]
-
Bodanszky, M., & Conklin, L. E. (1987). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. The Journal of Organic Chemistry, 52(1), 89-93. [Link]
-
Zuniga, C. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]
-
Baltzer, L., & Bergman, J. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 29-32. [Link]
-
Nucleophiles and Electrophiles - Chemistry Steps. (2025, October 13). Chemistry Steps. [Link]
-
12.4: Reactions Between Nucleophiles and Electrophiles - Chemistry LibreTexts. (2020, May 18). Chemistry LibreTexts. [Link]
- US3641119A - Process of preparing chloromethyl esters of alpha beta-unsaturated carboxylic acids - Google Patents. (n.d.).
-
Kevill, D. N., & D'Souza, M. J. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 15(6), 3847-3858. [Link]
-
Racemisation in Chemistry and Biology - The University of Manchester. (n.d.). The University of Manchester. [Link]
-
Nucleophiles and Electrophiles - Master Organic Chemistry. (2012, June 5). Master Organic Chemistry. [Link]
-
Chem 350 Jasperse Ch. 6 Notes 1. (n.d.). [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). [Link]
-
Poulsen, T. B. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(24), 9035-9049. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 273-294. [Link]
-
de la Cruz, J. N., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(3), 1935-1941. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621. [Link]
-
Rohe, S., et al. (2022). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. The Journal of Organic Chemistry, 87(12), 8197-8202. [Link]
-
Mouchtouris, V., & Lazarou, Y. G. (2019). Solvent Effects in Supramolecular Systems. IntechOpen. [Link]
-
Shigenaga, A., et al. (2013). Epimerization in peptide thioester condensation. Journal of Peptide Science, 19(2), 113-119. [Link]
-
Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3) - Macmillan Group. (2022, April 5). Macmillan Group. [Link]
-
Prokopcová, H., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(13), 3450-3453. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry. [Link]
-
Wang, C., & Li, Z. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]
-
N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. (n.d.). ChemRxiv. [Link]
Sources
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. Finkelstein Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Aqueous Degradation of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Welcome to the Advanced Technical Support Guide for handling highly labile acyloxyalkyl esters. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, providing you with the mechanistic causality, quantitative baselines, and self-validating protocols necessary to master the handling of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate during drug development workflows.
Mechanistic Pathology: Why Does Degradation Occur?
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is an intermediate frequently utilized in prodrug synthesis. Its primary vulnerability lies in the chloromethyl ester moiety , which is notoriously unstable in aqueous media.
The electron-withdrawing nature of the chlorine atom highly activates the adjacent carbonyl carbon toward nucleophilic attack by water or hydroxide ions. This initiates a rapid hydrolysis cascade. The initial attack forms an unstable hydroxymethyl ester intermediate, which spontaneously and irreversibly collapses into formaldehyde, hydrochloric acid, and the parent carboxylic acid ((R)-3-((tert-butoxycarbonyl)amino)butanoic acid)[1].
Fig 1. Base-catalyzed hydrolysis pathway of chloromethyl esters in aqueous media.
Diagnostic Q&A: Troubleshooting Experimental Failures
Q1: My compound completely degrades during standard aqueous liquid-liquid extraction. What is the root cause? A1: The root cause is likely unbuffered, room-temperature water. Chloromethyl esters exhibit a U-shaped pH-rate profile and are highly susceptible to base-catalyzed hydrolysis at pH > 7 and acid-catalyzed hydrolysis at pH < 3[2]. Furthermore, the degradation follows pseudo-first-order kinetics that strictly obey the Arrhenius equation; performing extractions at 25°C provides sufficient thermal energy to drive rapid hydrolysis[3].
Q2: What is the optimal pH window to maximize the half-life of this compound in water? A2: The optimal stability window for acyloxyalkyl esters is typically between pH 4.0 and 5.0 . At this slightly acidic pH, the concentration of nucleophilic hydroxide ions is minimized, stalling base-catalyzed hydrolysis, while the acidity is not strong enough to trigger acid-catalyzed ester cleavage or deprotection of the acid-sensitive tert-butoxycarbonyl (Boc) group[1].
Q3: How can I prevent the chloro-Pummerer rearrangement or other side reactions during synthesis and workup? A3: If you are synthesizing this compound via a methylthiomethyl ester intermediate, controlling the temperature (strictly ≤ -20°C) and utilizing ascorbic acid during the aqueous workup is critical. Ascorbic acid acts as a scavenger for methylsulfenyl chloride byproducts, preventing competitive chlorination side reactions that reduce yield and complicate purification[4].
Q4: Can I store the isolated compound in the refrigerator? A4: Refrigeration (4°C) is insufficient for long-term storage due to residual ambient moisture. The compound must be stored neat, under an inert atmosphere (Argon/N2), over a desiccant, and at -20°C or lower .
Quantitative Baselines: Stability Profiling
To make informed experimental decisions, refer to the quantitative degradation kinetics summarized below. These values represent typical half-lives for chloromethyl esters based on pH and temperature variables.
| Environment / pH Level | Primary Degradation Mechanism | Estimated Half-Life (t1/2) at 25°C | Troubleshooting Recommendation |
| pH 1.0 - 2.0 | Acid-catalyzed hydrolysis & Boc cleavage | < 2 hours | Avoid. Leads to rapid Boc deprotection and ester cleavage. |
| pH 4.0 - 5.0 | Minimal (Optimal stability window) | > 24 hours | Ideal. Use weak buffers (e.g., NaH2PO4) for aqueous workup. |
| pH 7.4 (Physiological) | Base-catalyzed hydrolysis | ~ 1 - 3 hours | Suboptimal for processing; relevant only for in vitro assays. |
| pH > 9.0 | Rapid base-catalyzed hydrolysis | < 10 minutes | Strictly avoid. Instantaneous degradation. |
Standard Operating Procedures (SOPs)
Protocol A: Optimized Cold-Buffered Aqueous Extraction
Causality: This protocol minimizes the time the chloromethyl ester spends in contact with nucleophilic water while keeping the thermodynamic energy too low for the hydrolysis reaction to proceed efficiently.
Fig 2. Optimized cold-temperature aqueous workup workflow to minimize ester hydrolysis.
Step-by-Step Methodology:
-
Preparation: Pre-chill all extraction solvents (Methyl tert-butyl ether [MTBE] is preferred over EtOAc due to lower water miscibility) and aqueous buffers (10% w/v NaH2PO4, adjusted to pH 4.5) to 0–4 °C.
-
Quenching: Transfer the crude reaction mixture to a separatory funnel submerged in an ice bath or a jacketed cooling vessel.
-
Phase Separation: Add the cold buffer and cold MTBE. Invert gently 3-4 times to avoid creating emulsions (which drastically prolong aqueous contact time). Vent and separate the phases immediately. Target: < 15 minutes total aqueous contact time.
-
Desiccation (Self-Validating Step): Pass the organic layer through a thick plug of anhydrous Na2SO4. Validation Check: The organic layer must transition from slightly cloudy to perfectly crystalline clear. If cloudiness persists, water micro-droplets remain, and hydrolysis will continue during evaporation.
-
Concentration: Evaporate under reduced pressure with the rotary evaporator water bath set strictly below 25 °C.
Protocol B: LC-MS Kinetic Stability Assay
Causality: To troubleshoot specific degradation issues in your unique assay media, you must empirically quantify the pseudo-first-order degradation rate constant.
-
Matrix Preparation: Prepare 100 mM isotonic buffers at pH 1.2, 4.0, 6.0, and 7.4. Equilibrate to 37°C for physiological testing or 25°C for process chemistry testing.
-
Spiking: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike into the buffer to a final concentration of 100 µM. Ensure final DMSO concentration is < 1% to prevent artificial co-solvent stabilization.
-
Sampling: Extract 50 µL aliquots at exactly t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Self-Validating Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Validation Check: Immediate precipitation of buffer salts confirms the successful disruption of the aqueous microenvironment, instantly halting hydrolysis.
-
Analysis: Centrifuge at 10,000 x g for 5 minutes. Inject the supernatant into the LC-MS. Plot the natural log of the remaining prodrug concentration ln[C] against time t to determine the rate constant k and half-life t1/2.
References
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]
-
Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range Source: Journal of the American Chemical Society / ResearchGate URL: [Link][3]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: National Institutes of Health (NIH) / PMC URL: [Link][1]
-
Development of a Practical and Efficient Synthesis of Chloromethyl 2-Ethoxy-2-methylpropanoate Source: American Chemical Society (ACS) Publications URL:[Link][4]
Sources
Technical Support Center: Optimizing Purification of Boc-Protected Chloromethyl Esters
Welcome to the technical support center for the purification of Boc-protected chloromethyl esters. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable synthetic intermediates. As highly reactive compounds, Boc-protected chloromethyl esters demand carefully optimized purification strategies to ensure high purity and yield, which are critical for subsequent steps such as peptide synthesis or the development of active pharmaceutical ingredients (APIs).
This document moves beyond simple protocols to explain the "why" behind each step, providing a framework for troubleshooting common issues and adapting procedures to your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My crude Boc-protected chloromethyl ester is a persistent oil, not a solid. How can I purify it?
A1: The phenomenon of a product separating as an oil ("oiling out") is a common challenge, especially with complex organic molecules that may have low melting points or be contaminated with residual solvents.[1] Here are several strategies to address this:
-
Trituration: This is the first method to attempt. Stir the oil vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., n-hexane, diethyl ether, or a mixture). This can often wash away impurities and induce the formation of a solid or amorphous powder.
-
Solvent Evaporation: Ensure all volatile solvents from the reaction workup (like dichloromethane or ethyl acetate) are completely removed under high vacuum, as they can prevent solidification.[1]
-
Flash Column Chromatography: If trituration fails, chromatography is the most effective method for purifying oils. Given the potential sensitivity of these compounds, specific precautions are necessary (see Troubleshooting Guide below). This technique is highly effective for removing both polar and non-polar impurities from oils that are difficult to crystallize.[2]
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[3]
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities can originate from starting materials, side reactions, or product degradation. Key species to look for include:
-
Unreacted Boc-Amino Acid: The carboxylic acid starting material is a common, highly polar impurity.
-
Hydrolysis Product: The chloromethyl ester is susceptible to hydrolysis back to the Boc-amino acid, especially during aqueous workups. This will appear as a polar spot on a TLC plate.
-
Di-Boc Protected Species: If the parent amino acid has another amine in its side chain, a di-Boc protected impurity may form.[4]
-
Residual Esterification Reagents: Depending on the synthetic route, reagents used for chloromethylation can persist.
-
Products of Boc Deprotection: If exposed to sufficiently acidic conditions during workup or purification, the Boc group can be partially or fully removed, generating a free amine which is very polar.[5]
Q3: Is silica gel chromatography safe for my Boc-protected compound? I'm concerned about the acidic nature of silica.
A3: This is a valid concern. Standard silica gel is slightly acidic and can catalyze the removal of the acid-labile Boc group.[5] However, flash chromatography can be used successfully with the following precautions:
-
Speed is Key: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance to run the column efficiently.
-
Eluent Modification: Add a small amount of a volatile base, such as triethylamine (~0.1-0.5% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Use Neutralized or Deactivated Silica: Commercially available deactivated or neutral silica gel can be used for highly sensitive compounds.
-
Monitor Fractions Carefully: Use TLC to analyze fractions immediately to check for signs of degradation (e.g., new, more polar spots).
Q4: How can I assess the purity of my final product?
A4: A multi-faceted approach using orthogonal analytical techniques is recommended to confidently determine purity.[]
-
HPLC (High-Performance Liquid Chromatography): This is a robust method for quantifying purity and detecting non-volatile impurities.[7]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities, such as residual solvents, and providing structural information on byproducts.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can be used to detect and identify impurities if they are present in sufficient concentration.
-
TLC (Thin-Layer Chromatography): A quick and effective tool for monitoring reaction progress and the effectiveness of purification steps.
Troubleshooting Guides
This section addresses specific experimental problems with potential causes and actionable solutions.
| Symptom / Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield After Aqueous Workup | • Product Hydrolysis: The chloromethyl ester is sensitive to water, especially under non-neutral pH. • Emulsion Formation: Difficult separation between organic and aqueous layers leads to product loss. | • Minimize Contact Time: Perform aqueous washes quickly and at reduced temperatures (ice bath). • Use Brine Washes: Wash the organic layer with saturated NaCl solution to "break" emulsions and remove bulk water. • Ensure Neutral pH: Use a mild base like saturated sodium bicarbonate for neutralization, but avoid prolonged exposure. |
| 2. Product Degradation During Flash Chromatography | • Acid-Catalyzed Deprotection: The Boc group is cleaved by the acidic silica gel surface.[8] • Instability of the Chloromethyl Ester: The compound may be inherently unstable to prolonged contact with the stationary phase. | • Deactivate Silica: Pre-treat the column by flushing with eluent containing 0.5% triethylamine. • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase (C18) column for very sensitive substrates. • Switch Purification Method: If degradation persists, recrystallization or trituration may be a better option. |
| 3. Multiple Spots on TLC After Purification | • Co-elution of Impurities: An impurity may have a similar polarity to the product in the chosen eluent system. • Incomplete Purification: The chosen method was not effective enough. • Decomposition on the TLC Plate: The silica on the TLC plate itself can cause minor degradation. | • Optimize Eluent System: Experiment with different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to improve separation. • Re-purify: Subject the material to a second round of purification using a different technique (e.g., re-crystallize a product from chromatography). • Run a 2D TLC: Rotate the plate 90 degrees and run it in a different solvent system to see if spots separate. |
| 4. Inconsistent Purity Between Batches | • Variability in Reaction Conditions: Minor changes in temperature, reaction time, or reagent quality. • Inconsistent Workup Procedure: Differences in washing volumes, pH, or time can affect impurity profiles. | • Standardize Protocols: Maintain a detailed and consistent experimental log for both the reaction and the purification. • Analyze Crude Material: Before purification, analyze a small sample of the crude product by TLC or NMR to identify the impurity profile, which can guide the purification strategy. |
Visualized Workflows and Data
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical path for selecting the appropriate purification technique based on the characteristics of the crude product.
Caption: Decision-making workflow for selecting a purification strategy.
Table 1: Common Solvent Systems for Purification
| Purification Method | "Good" Solvent (High Solubility) | "Poor" / Anti-Solvent (Low Solubility) | Typical Eluent (Chromatography) |
| Recrystallization | Ethyl Acetate, Dichloromethane | n-Hexane, Heptane, Diethyl Ether | N/A |
| Trituration | N/A | n-Hexane, Pentane, Diethyl Ether | N/A |
| Flash Chromatography | N/A | N/A | Hexane / Ethyl Acetate (Gradient) Dichloromethane / Methanol (Gradient) |
Experimental Protocols
Protocol 1: General Aqueous Workup
Causality: This procedure is designed to remove water-soluble impurities and unreacted starting materials while minimizing hydrolysis of the sensitive chloromethyl ester.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with:
-
5% citric acid solution (if a basic catalyst like DMAP was used).
-
Saturated sodium bicarbonate solution (to neutralize any excess acid). Perform this wash quickly to minimize base-catalyzed hydrolysis.
-
Water.
-
Saturated brine solution (to remove residual water and aid layer separation).
-
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Recrystallization
Causality: This protocol relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[1]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) until the solid just dissolves.
-
Slowly add a "poor" anti-solvent (e.g., hexane) at room temperature with swirling until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the cloudiness.
-
Allow the flask to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
Causality: This method separates compounds based on their differential partitioning between a solid stationary phase (silica) and a liquid mobile phase (eluent). The gradient elution ensures that less polar impurities are washed off first, followed by the product, and finally any highly polar impurities.
-
Prepare the Column: Dry-pack a column with silica gel.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Equilibrate: Flush the column with the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Load and Elute: Carefully load the sample onto the top of the silica bed. Begin elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexane).
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BOC Sciences.
- BenchChem. A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS.
- BenchChem.
- BenchChem. Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
- Chemistry Steps. Boc Protecting Group for Amines. (2023).
- Google Patents.
- J&K Scientific LLC. BOC Protection and Deprotection. (2026).
- Kaczmarek, K., et al. (2010).
Sources
- 1. benchchem.com [benchchem.com]
- 2. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Flash Chromatography for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Welcome to the Technical Support Center. Purifying (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate presents a unique chromatographic challenge due to its bifunctional nature. As a Senior Application Scientist, I frequently observe researchers failing to isolate this compound intact because standard purification assumptions do not apply.
This molecule contains an acid-sensitive tert-butoxycarbonyl (Boc) protecting group and a highly electrophilic chloromethyl ester. The ester is exceptionally prone to nucleophilic attack and hydrolysis. This guide provides the causal reasoning behind solvent selection, a self-validating purification protocol, and solutions to the most common failure modes encountered in the lab.
Chromatographic Workflow
Workflow for the flash chromatography of Boc-amino chloromethyl esters.
Solvent System Performance Matrix
Selecting the correct mobile phase is the single most critical variable. The quantitative data table below summarizes the performance of common solvent systems for this specific molecular class.
| Solvent System | Selectivity ( α ) | Expected Recovery | Degradation Risk | Application Status |
| Hexanes / EtOAc | High | >90% | Low | Primary Standard |
| Toluene / EtOAc | Very High | >85% | Low | Alternative (Resolves gem-diesters) |
| DCM / MeOH | Poor | <50% | High (Methanolysis) | AVOID |
| Hex/EtOAc + 1% TEA | N/A | 0% | Critical (Quaternization) | AVOID |
Troubleshooting & FAQs
Q1: Why am I isolating a methyl ester instead of my target chloromethyl ester? Cause: This is a classic case of on-column solvolysis. If you used a Dichloromethane/Methanol (DCM/MeOH) gradient, the methanol acts as a nucleophile. Catalyzed by the slightly acidic surface of the silica gel, the highly reactive chloromethyl ester undergoes rapid methanolysis to form the methyl ester. Solution: Strictly utilize non-nucleophilic solvent systems like Hexanes/Ethyl Acetate. Never expose chloromethyl esters to primary or secondary alcohols during chromatography or storage.
Q2: My compound is tailing severely on the column. Can I add 1% Triethylamine (TEA) to the eluent to sharpen the peak? Cause: Tailing is typically caused by hydrogen bonding between the and the free silanols on the silica stationary phase. Solution: DO NOT add TEA or any amine modifiers. While TEA is standard for basic amines, your compound contains an electrophilic chloromethyl group. TEA will undergo a rapid SN2 reaction with the chloromethyl ester, forming a highly polar quaternary ammonium salt that will irreversibly bind to the column. To fix tailing, optimize your gradient slope or switch to end-capped silica.
Q3: I am co-eluting with a byproduct that has an almost identical Rf value. How do I improve resolution? Cause: The synthesis of chloromethyl esters (often utilizing bromochloromethane) frequently produces a dimeric. Because the polarity of the gem-diester is remarkably similar to the monomeric chloromethyl ester, standard Hexanes/EtOAc gradients often fail to resolve them. Solution: Switch your mobile phase to Toluene/Ethyl Acetate. The π−π interactions provided by the toluene alter the chromatographic selectivity ( α ), effectively separating the monomer from the dimer.
Step-by-Step Methodology: Self-Validating Purification Protocol
This protocol is designed to minimize residence time on the silica gel, preventing on-column degradation while ensuring high-purity isolation of .
Step 1: Column Preparation & Equilibration
-
Select standard 230-400 mesh silica gel.
-
Pack the column and equilibrate with 100% Hexanes (or Heptane).
Step 2: Dry Loading (Crucial for Stability) Causality: Liquid loading in polar solvents can cause band broadening and localized degradation. Dry loading ensures a tight initial band and protects the chloromethyl ester from prolonged solvent exposure.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (approx. 3x the mass of the crude) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column.
Step 3: Gradient Elution
-
Initiate elution with 95:5 Hexanes/Ethyl Acetate.
-
Gradually increase the polarity to 70:30 Hexanes/Ethyl Acetate over 10 column volumes (CV).
-
Note: The target compound typically elutes between 15-20% EtOAc.
Step 4: Fraction Analysis & Self-Validation
-
Spot fractions on a silica TLC plate.
-
Staining: Because the Boc group protects the primary amine, standard Ninhydrin will not work at room temperature. Use a Potassium Permanganate ( KMnO4 ) stain, or heavily heat the plate after applying Ninhydrin to thermally cleave the Boc group.
-
Self-Validation Step: Before pooling, run a co-spot TLC of your purest fractions against the crude starting material. Ensure the spot corresponding to the gem-diester byproduct (typically sitting just above or below the product spot) is completely absent. Only pool fractions that show a single, discrete spot.
References
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: Synthetic Communications (2003) URL: [Link]
-
Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: RSC Advances (2024) URL: [Link]
Minimizing side reactions in chloromethyl esterification of Boc-amino acids
Technical Support Center: Chloromethyl Esterification of Boc-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chloromethyl esterification of Boc-amino acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers encounter during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of chloromethyl esterification of Boc-amino acids?
A1: The primary application is in the synthesis of prodrugs. The resulting chloromethyl (CM) esters are valuable intermediates that can be further reacted with the carboxylic acid group of a drug molecule to form an acyloxymethyl ester. This linkage is often designed to be enzymatically labile, allowing for the release of the active drug in vivo.[1][2]
Q2: What are the most common and critical side reactions to be aware of during this procedure?
A2: The most prevalent side reactions include:
-
N-alkylation: The nitrogen of the Boc-carbamate group can be alkylated by the chloromethylating agent.
-
Dimerization: Formation of a gem-diester where two amino acid molecules are linked by a methylene bridge.[3]
-
Boc-group Deprotection: The acidic conditions, often generated by reagents like thionyl chloride, can lead to the premature removal of the acid-labile Boc protecting group.[4][5][]
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid, which is a major concern for chiral molecules.[7][8][9]
-
N-Carboxyanhydride (NCA) Formation: If the Boc group is removed, the resulting free amino acid can cyclize to form an NCA, especially under activating conditions.[10][11][12][13][14]
Q3: Why is the Boc-protecting group susceptible to cleavage during this reaction?
A3: The tert-butyloxycarbonyl (Boc) group is designed to be stable to many nucleophiles and bases but is labile under acidic conditions.[5][15] Reagents used for chloromethylation, such as thionyl chloride or chlorosulfonic acid, can generate acidic byproducts (e.g., HCl, H₂SO₄) that are strong enough to cleave the Boc group, leading to the formation of a tert-butyl cation, carbon dioxide, and the free amine.[4][]
Q4: Are there specific amino acids that are more problematic?
A4: Yes, certain amino acids are more susceptible to side reactions. For instance:
-
Sterically hindered amino acids like Valine and Isoleucine can lead to incomplete coupling or require more forcing conditions, which can exacerbate side reactions.[16]
-
Amino acids with nucleophilic side chains , such as Cysteine, Tryptophan, Methionine, and Tyrosine, can undergo alkylation on their side chains if the Boc group is prematurely cleaved.[16]
-
Aspartic acid can be prone to aspartimide formation under certain conditions.[17]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chloromethyl Ester and Formation of an N-Alkylated Side Product
Symptom: Your reaction yields a significant amount of a byproduct with a mass corresponding to the starting material plus a CH₂Cl group, but it is not the desired ester. NMR analysis shows modification at the Boc-protected nitrogen.
Root Cause Analysis:
The nitrogen atom of the carbamate in the Boc-protecting group, while less nucleophilic than a free amine, can still react with highly electrophilic chloromethylating agents. This N-alkylation is a competing reaction pathway to the desired O-alkylation of the carboxylic acid.
Recommended Solutions & Protocols:
-
Method 1: Phase-Transfer Catalysis with Chloromethyl Chlorosulfate. This is a highly effective method that often gives high yields of the desired chloromethyl ester while minimizing side reactions.[1][2] The biphasic system helps to control the reaction at the interface.
-
Protocol:
-
Dissolve the N-Boc-amino acid (1 equivalent) and sodium bicarbonate (2-3 equivalents) in a mixture of dichloromethane and water (1:1).
-
Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloromethyl chlorosulfate (1.1 equivalents) dropwise while vigorously stirring.
-
Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Method 2: Using Bromochloromethane with a Cesium Salt. This method has been shown to be mild and efficient, significantly suppressing the formation of gem-diester byproducts.[3]
-
Protocol:
-
Prepare the cesium salt of the N-Boc-amino acid by reacting it with cesium carbonate in a suitable solvent like DMF.
-
To the solution of the cesium salt, add bromochloromethane.
-
Heat the reaction mixture gently (e.g., 40-50°C) and monitor its progress by TLC or LC-MS.
-
Work-up typically involves dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
-
| Method | Reagents | Key Advantages | Potential Issues |
| Phase-Transfer | Chloromethyl chlorosulfate, NaHCO₃, Bu₄NHSO₄ | High yields, good for various amino acids.[1][2] | Requires careful handling of chloromethyl chlorosulfate. |
| Cesium Salt | Bromochloromethane, Cs₂CO₃ | Mild conditions, suppresses gem-diester formation.[3] | Requires pre-formation of the cesium salt. |
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in chloromethyl esterification.
Issue 2: Significant Racemization of the Chiral Center
Symptom: Chiral HPLC analysis of your product shows a mixture of diastereomers or enantiomers, indicating a loss of stereochemical purity.
Root Cause Analysis:
Racemization can occur via two primary mechanisms during the activation of the carboxylic acid:
-
Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The proton at the α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to racemization.[7]
-
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate.[7]
Recommended Solutions & Protocols:
-
Strict Temperature Control: Lowering the reaction temperature to 0°C or below significantly reduces the rate of both oxazolone formation and enolization.[7]
-
Choice of Base: If a base is required, avoid strong, non-hindered bases like triethylamine. Instead, opt for a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA), and use the minimum necessary amount.[7][8]
-
Minimize Reaction Time: Prolonged exposure to activating conditions increases the risk of racemization. Monitor the reaction closely and quench it as soon as it reaches completion.[7]
Reaction Pathway Diagram:
Caption: Competing pathways: Desired esterification vs. racemization via oxazolone.
References
- Technical Support Center: Minimizing Racemization with COMU. Benchchem.
- Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. University of California.
- Chloromethyl Chlorosulfate. Oakwood Chemical.
- Synthesis of α-Amino Acid N-Carboxyanhydrides. ACS Publications.
- N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- Lu, H. et al. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. Nature Communications.
- Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed.
- A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH).
- Chemically fuelled deracemization of amino acids. University of Groningen.
- Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology.
- Development of a Process for the Preparation of Chloromethyl Chlorosulfate. ACS Publications.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. ACS Publications.
- Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. ResearchGate.
- Boc Protecting Group for Amines. Chemistry Steps.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Boc and tBu ester pH stability during enamine hydrolysis. Reddit.
- BOC-Amino Acids. Omizzur.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health (NIH).
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
- Development of a Process for the Preparation of Chloromethyl Chlorosulfate. Request PDF.
- 2.2 Carboxy Group. Thieme.
- Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
- A Simple and Cost Effective Synthesis of Chloromethyl Methyl Ether. ACS Publications.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate.
- ChemComm. RSC Publishing.
Sources
- 1. oakwoodchemical.com [oakwoodchemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate vs (S)-enantiomer reactivity
Stereochemical Dynamics in Prodrug Synthesis: A Comparative Guide to (R)- vs. (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Executive Summary
The development of acyloxyalkyl prodrugs is a cornerstone strategy for improving the lipophilicity, membrane permeability, and oral bioavailability of polar active pharmaceutical ingredients (APIs)[1]. Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a highly specialized, electrophilic building block used to install a chiral, amino-acid-derived promoiety onto carboxylic acid, phosphate, or amine-containing drugs[2].
As a Senior Application Scientist, I frequently encounter a critical design question: How does the stereochemistry at the β -carbon (C3) of this promoiety influence synthesis and in vivo performance? This guide provides an objective, mechanistic comparison of the (R)- and (S)-enantiomers, detailing their chemical reactivity, diastereoselective behavior, and biological activation profiles.
Mechanistic Causality: Chemical vs. Biological Reactivity
Intrinsic Chemical Reactivity (The S N 2 Paradigm)
The reactive center of both enantiomers is the chloromethyl group (–CH 2 Cl). During prodrug synthesis, this carbon undergoes an S N 2 nucleophilic substitution. Because the chiral center at C3 is separated from the electrophilic carbon by an ester oxygen and a carbonyl group, the distal stereocenter exerts negligible steric or inductive effects on the S N 2 transition state. Consequently, when reacting with an achiral nucleophile, the intrinsic chemical reactivity and reaction kinetics of the (R)- and (S)-enantiomers are identical.
Diastereoselective Alkylation
Divergence in chemical reactivity only emerges when the target API is chiral. The reaction between a chiral API and the (R)- or (S)-chloromethyl ester generates diastereomeric transition states. This can lead to kinetic resolution, where one enantiomer reacts faster due to a "matched" steric fit that minimizes steric clash between the API's chiral bulk and the C3-methyl group of the butanoate promoiety.
Biological Reactivity: Stereoselective Enzymatic Hydrolysis
The most profound difference between the (R)- and (S)-enantiomers dictates the prodrug's pharmacokinetic (PK) profile. Once administered, acyloxyalkyl prodrugs are primarily activated by human carboxylesterases, specifically CES1 (abundant in the liver) and CES2 (abundant in the intestine)[3]. These serine hydrolases are highly stereoselective.
The spatial orientation of the C3-methyl group determines how well the prodrug docks into the esterase active site. Typically, one diastereomer will exhibit rapid hydrolysis ( t1/2 < 15 min), making it ideal for rapid systemic release, while the other may resist cleavage ( t1/2 > 60 min), which can be strategically leveraged for sustained release or targeted tissue accumulation.
Comparative Performance Data
The following table summarizes the divergent behaviors of the two enantiomers across the prodrug lifecycle.
| Property | (R)-Chloromethyl Ester | (S)-Chloromethyl Ester | Mechanistic Rationale |
| Intrinsic S N 2 Rate | Identical | Identical | The C3 stereocenter is distal to the electrophilic carbon, exerting no influence on the transition state energy with achiral nucleophiles. |
| Diastereoselective Alkylation | API-dependent | API-dependent | Chiral APIs create mismatched/matched transition states, leading to varying degrees of kinetic resolution. |
| Enzymatic Hydrolysis (CES1/CES2) | Highly specific (Fast/Slow) | Highly specific (Slow/Fast) | Spatial orientation of the C3-methyl group dictates binding affinity within the stereoselective active sites of human esterases[3]. |
| Downstream Metabolites | (R)-Boc-3-aminobutanoic acid | (S)-Boc-3-aminobutanoic acid | Cleavage of the acyloxyalkyl linker releases the active API, formaldehyde, and the corresponding chiral promoiety. |
Validated Experimental Workflow: Finkelstein-Assisted Alkylation
To synthesize the acyloxyalkyl prodrug efficiently while preventing the degradation of the Boc-protecting group, a Finkelstein-assisted halogen exchange is highly recommended[4]. This self-validating protocol utilizes Sodium Iodide (NaI) to convert the chloromethyl ester into a highly reactive iodomethyl ester in situ, drastically lowering the activation energy for the S N 2 attack.
Materials:
-
Target API (Carboxylic acid derivative)
-
(R)- or (S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K 2 CO 3 , 1.5 equiv)
-
Sodium Iodide (NaI, 0.2 equiv)
Step-by-Step Protocol:
-
Salt Formation: Dissolve the parent API in anhydrous DMF under an inert atmosphere (N 2 or Argon). Add finely powdered K 2 CO 3 . Stir for 30 minutes at room temperature. Causality: K 2 CO 3 is a non-nucleophilic base that deprotonates the API to form a highly nucleophilic, "naked" carboxylate anion in the polar aprotic solvent.
-
Catalytic Activation: Add 0.2 equivalents of NaI to the reaction mixture. Causality: Iodide acts as a catalyst, displacing the chloride on the reagent to form an iodomethyl ester, which is a vastly superior electrophile[4].
-
Alkylation: Dropwise, add the chosen (R)- or (S)-chloromethyl ester. Stir the reaction at 40°C.
-
Kinetic Validation: Monitor the reaction via LC-MS. The rapid disappearance of the parent API mass and the appearance of the prodrug mass validates the success of the Finkelstein acceleration.
-
Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction with cold water and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Pathway Visualization
The following diagram illustrates the logical flow from chemical synthesis to stereoselective biological activation.
Stereoselective synthesis and enzymatic cleavage pathway of acyloxyalkyl prodrugs.
References
-
Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Publications.1
-
Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530). ACS Publications. 2
-
Carboxylesterase in the liver and small intestine of experimental animals and human. ResearchGate. 3
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI.4
Sources
Comprehensive Comparison Guide: Validated HPLC Methods for Purity Analysis of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
As a Senior Application Scientist, navigating the analytical landscape of highly reactive, chiral intermediates requires a deep understanding of molecular behavior under chromatographic conditions. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a complex analyte: it features a sterically bulky, hydrophobic Boc-protected amine, a chiral center at the β -carbon, and a highly reactive chloromethyl ester moiety.
Chloromethyl esters are frequently utilized as robust alkylating agents or as pro-moieties in prodrug strategies (analogous to pivaloyloxymethyl or medoxomil esters)[1]. However, their inherent electrophilicity makes them highly susceptible to aqueous hydrolysis. Furthermore, the absence of an aromatic ring means the molecule lacks a strong UV chromophore, necessitating low-wavelength detection[2].
This guide provides a self-validating, comparative framework for the comprehensive purity analysis of this compound, divided into Chemical Purity (Achiral RP-HPLC) and Enantiomeric Purity (Chiral NP-HPLC) .
Chemical Purity Determination: Achiral RP-HPLC
The Mechanistic Challenge: Suppressing On-Column Hydrolysis
In standard Reversed-Phase HPLC (RP-HPLC), the aqueous mobile phase can induce the hydrolysis of the chloromethyl ester into the corresponding Boc-amino acid, formaldehyde, and hydrochloric acid. To prevent this artifactual degradation during analysis, the mobile phase must be strictly buffered at an acidic pH (using 0.1% Trifluoroacetic acid or Formic acid) to stabilize the ester and suppress secondary silanol interactions[3]. Additionally, utilizing a rapid gradient on a sub-2 µm core-shell column minimizes the analyte's residence time in the aqueous phase.
Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
While C18 is the industry standard for Boc-protected amino acids[2], Phenyl-Hexyl columns can offer orthogonal selectivity via π−π interactions, which is particularly useful if the synthetic route involves aromatic impurities (e.g., benzyl-protected precursors).
Table 1: Comparative Performance for Chemical Purity Analysis
| Parameter | Core-Shell C18 (1.7 µm) | Phenyl-Hexyl (1.7 µm) |
| Retention Time ( tR ) | 4.25 min | 4.60 min |
| Peak Symmetry ( As ) | 1.05 | 1.12 |
| Resolution from Acid Degradant | Rs=5.4 | Rs=4.8 |
| Limit of Detection (LOD) | 0.02% (Area) | 0.03% (Area) |
| Suitability | Primary Release Testing | Orthogonal Impurity Profiling |
Step-by-Step Validated Protocol (C18 Method)
-
Diluent Preparation: Use 100% anhydrous HPLC-grade Acetonitrile. Causality: Introducing water into the sample diluent will initiate hydrolysis in the autosampler vial prior to injection.
-
Mobile Phase Preparation:
-
Phase A: Ultrapure water with 0.1% v/v Trifluoroacetic acid (TFA).
-
Phase B: Acetonitrile with 0.1% v/v TFA.
-
-
Chromatographic Conditions:
-
Column: Core-shell C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 30 °C (Elevated temperatures accelerate hydrolysis; maintain at or below 30 °C).
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% B to 90% B over 5.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate for 2.0 minutes.
-
-
Detection: UV at 210 nm.
-
System Suitability: Inject a mixed standard of the intact ester and the hydrolyzed Boc-amino acid. Ensure Rs≥3.0 and peak tailing ≤1.5 .
Enantiomeric Purity Determination: Chiral HPLC
The Mechanistic Challenge: Chiral Recognition vs. Analyte Stability
To determine the enantiomeric excess (ee) of the (R)-enantiomer against the undesired (S)-enantiomer, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for N-Boc amino acid derivatives[4][5].
Because chiral separations typically require longer run times (15–30 minutes), exposing the chloromethyl ester to aqueous reversed-phase chiral conditions risks significant on-column degradation. Therefore, Normal Phase HPLC (NP-HPLC) is the authoritative choice, as the anhydrous environment completely eliminates the risk of ester hydrolysis.
Method Comparison: Amylose vs. Cellulose CSPs
Table 2: Comparative Chiral Recognition under Normal Phase Conditions
| Parameter | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Selectivity ( α ) | 1.85 | 1.42 |
| Enantiomeric Resolution ( Rs ) | 4.1 | 2.5 |
| Elution Order | (S) then (R) | (R) then (S) |
| Optimal Mobile Phase | Hexane / IPA (90:10) + 0.1% TFA | Hexane / EtOH (85:15) + 0.1% TFA |
Step-by-Step Validated Protocol (Amylose NP-HPLC)
-
Diluent Preparation: Hexane / Isopropanol (90:10 v/v).
-
Mobile Phase Preparation: Isocratic mixture of Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Causality: The trace amount of TFA suppresses the ionization of any residual free acid impurities and sharpens the peaks of the Boc-protected compound.
-
Chromatographic Conditions:
-
Column: Amylose-based CSP (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV at 210 nm.
-
System Suitability: Inject a racemic mixture of (R/S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate. Confirm baseline separation ( Rs≥2.0 ).
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical flow of the analytical strategy and the primary degradation pathway that dictates our methodological choices.
Caption: Dual-method analytical workflow ensuring comprehensive purity profiling without analyte degradation.
Caption: Hydrolytic degradation pathway of the chloromethyl ester in unbuffered aqueous media.
References
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives RSC Publishing[Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Phenomenex [Link]
Sources
- 1. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. phenomenex.com [phenomenex.com]
Chiral HPLC Separation of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate Enantiomers: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
Introduction & Scientific Context
The synthesis of enantiomerically pure β -amino acid derivatives is a cornerstone of modern peptidomimetic and small-molecule drug development. Specifically, (R)-chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate serves as a highly reactive, stereospecific intermediate. The chloromethyl ester moiety is strategically utilized for downstream alkylation or prodrug synthesis, while the Boc group provides robust, orthogonal amine protection.
However, determining the enantiomeric excess (% ee) of this compound presents unique analytical challenges. The molecule lacks an extended aromatic chromophore, necessitating low-wavelength UV detection (e.g., 210 nm) or alternative detectors like CAD/ELSD. Furthermore, the highly electronegative chlorine atom alters the molecular dipole moment, significantly impacting its interaction with chiral stationary phases (CSPs). As an application scientist, I have found that polysaccharide-based CSPs offer the most reliable stereorecognition for this class of compounds [1].
Mechanistic Principles of Chiral Recognition (Causality)
To achieve baseline separation of the (R) and (S) enantiomers, we must understand the causality behind the analyte-stationary phase interactions. Polysaccharide-based CSPs (amylose and cellulose derivatives) provide a chiral helical cavity that facilitates separation through three primary mechanisms:
-
Hydrogen Bonding: The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors. The analyte's Boc group (specifically the carbamate –NH and –C=O) engages in strong, directional H-bonding with the stationary phase [2].
-
Dipole-Dipole Interactions: The chloromethyl ester creates a strong localized dipole. Immobilized cellulosic columns with electron-withdrawing groups (like CHIRALPAK® IC) can exploit this dipole for enhanced selectivity compared to standard methyl esters.
-
Steric Inclusion: The β -methyl group at the C3 chiral center must physically fit into the chiral grooves of the polysaccharide helix. The spatial orientation of this methyl group dictates whether the (R) or (S) enantiomer forms a more stable, longer-lasting transient diastereomeric complex with the CSP[3].
Caption: Mechanistic interactions between the polysaccharide CSP and the analyte.
Comparative Guide: Choosing the Right Chiral Column
When screening columns for Boc-protected β -amino acid chloromethyl esters, the structural backbone of the CSP (amylose vs. cellulose) and its derivatization dictate performance. Below is an objective comparison of three industry-standard alternatives under normal-phase conditions (Hexane/Isopropanol).
Quantitative Performance Comparison
| Column Alternative | Stationary Phase Chemistry | Selectivity ( α ) | Resolution ( Rs ) | Elution Order | Performance Notes |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 1.28 | 2.6 | (R) then (S) | Gold Standard: The highly ordered amylose helix provides optimal steric inclusion for the β -methyl group, yielding the sharpest peaks. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.15 | 1.8 | (S) then (R) | Alternative: Flatter cellulose structure often reverses elution order but may result in slight peak tailing due to the chloromethyl dipole. |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.35 | 3.2 | (R) then (S) | High Selectivity: The electron-withdrawing chloro-phenyl groups strongly interact with the analyte's chloromethyl ester [2]. |
Data Synthesis Note: Values are representative of optimized normal-phase chromatographic behavior for aliphatic Boc- β -amino acid esters.
Experimental Protocol: A Self-Validating System
To guarantee scientific integrity, the following methodology is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a functional gatekeeper; if the SST fails, the causality points to mobile phase degradation or column fouling, preventing the generation of false % ee data.
Step 1: Mobile Phase Preparation
-
Composition: Hexane / Isopropanol (95:5, v/v).
-
Causality: A highly non-polar environment is required. Hexane forces the polar Boc and ester groups of the analyte to interact with the CSP. We limit Isopropanol to 5% to prevent it from out-competing the analyte for hydrogen bonding sites on the column.
Step 2: Sample Preparation
-
Racemic Standard (SST): Dissolve 1.0 mg of racemic chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in 1.0 mL of mobile phase.
-
Analyte Sample: Dissolve 1.0 mg of the synthesized (R)-enantiomer batch in 1.0 mL of mobile phase.
-
Note: Always dissolve samples in the mobile phase to prevent solvent-mismatch peak distortion.
Step 3: Chromatographic Conditions
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min (Maintains optimal mass transfer kinetics within the 5 µm porous particles).
-
Column Temperature: 25 °C (Thermodynamic control: lower temperatures generally increase transient complex stability, improving α ).
-
Detection: UV at 210 nm (Required due to the lack of aromatic rings).
-
Injection Volume: 10 µL.
Step 4: System Suitability Testing (The Validation Gate)
-
Inject the Racemic Standard.
-
Acceptance Criteria: The resolution ( Rs ) between the (R) and (S) peaks must be ≥2.0 . The tailing factor for both peaks must be ≤1.5 .
-
If criteria are met, proceed to Step 5. If not, re-equilibrate the column with fresh mobile phase.
Step 5: Sample Analysis
-
Inject the Analyte Sample.
-
Integrate the peak areas to calculate the enantiomeric excess:
%ee=[(AreaR−AreaS)/(AreaR+AreaS)]×100
Caption: Workflow for developing and validating the chiral HPLC method.
References
-
Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Advances URL: [Link]
-
Title: Structural analysis of the dual-function thioesterase SAV606 unravels the mechanism of Michael addition of glycine to an α,β-unsaturated thioester Source: Journal of Biological Chemistry (via PubMed Central) URL: [Link]
Comparing chloromethyl esters vs acetoxymethyl esters in prodrug design
Chloromethyl vs. Acetoxymethyl Esters in Prodrug Design: A Comprehensive Comparison Guide
As drug discovery advances, overcoming poor membrane permeability remains a critical hurdle, particularly for highly polar molecules containing carboxylic acids, phosphates, or tertiary amines. Prodrug strategies utilizing acyloxyalkyl esters—specifically acetoxymethyl (AM) esters and chloromethyl (CM) esters —are foundational techniques for masking these polar groups.
However, AM and CM esters serve distinct, albeit complementary, roles in a medicinal chemist's toolkit. While AM esters are the gold standard for masking anionic moieties to create cell-permeable prodrugs, CM esters function uniquely as both highly reactive synthetic precursors and direct prodrug moieties for masking basic amines. This guide objectively compares their mechanisms, stability, and applications, supported by field-proven experimental protocols.
Acetoxymethyl (AM) Esters: The Benchmark for Anionic Masking
Mechanistic Causality Carboxylic acids and phosphates are ionized at physiological pH, rendering them virtually impermeable to the hydrophobic lipid bilayer. Converting these groups into simple alkyl esters often fails because standard esters are highly resistant to intracellular esterases, preventing the release of the active drug.
AM esters solve this by introducing an acylal (1,1-diacetate) linkage. When the AM prodrug enters the cell, ubiquitous intracellular carboxylesterases cleave the terminal acetate group. This yields a highly unstable hydroxymethyl intermediate. The lone pair of electrons on the oxygen rapidly drives a spontaneous decomposition, expelling formaldehyde and acetic acid to release the active, charged drug[1],[2]. This strategy has been successfully utilized in fluorescent probes (e.g., Calcein-AM, BAPTA-AM) and therapeutic inhibitors (e.g., EAAT inhibitors)[1],[3].
Fig 1. Enzymatic hydrolysis and spontaneous decomposition pathway of Acetoxymethyl (AM) esters.
Experimental Protocol: Evaluating AM Ester Cellular Uptake and Hydrolysis
To ensure the AM ester is not hydrolyzing prematurely in the assay media, the following self-validating LC-MS/MS workflow is recommended[4]:
-
Cell Preparation: Seed target cells (e.g., HEK293 or U2OS) in 6-well plates and culture until 80% confluent.
-
Prodrug Incubation: Replace media with serum-free DMEM (serum contains extracellular esterases that can prematurely cleave the AM ester). Add the AM ester prodrug at a concentration of 10–50 µM. Incubate at 37 °C for 1 to 3 hours.
-
Washing and Lysis: Aspirate media and wash cells rapidly (3x) with ice-cold PBS to halt metabolism and remove extracellular drug. Lyse cells using 80% cold methanol/water to precipitate proteins.
-
LC-MS/MS Quantification: Centrifuge the lysate at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS. Crucial Causality Step: You must monitor the MRM transitions for both the intact AM ester and the free carboxylic acid. A successful design will show a >90% ratio of free acid to intact prodrug inside the cell, validating complete esterase-mediated activation.
Chloromethyl (CM) Esters: Synthetic Precursors and Soft Quaternary Salts
Mechanistic Causality Chloromethyl esters (such as chloromethyl pivalate, POM-Cl) exhibit a dual utility. First, they are the primary electrophilic reagents used to synthesize AM and POM ester prodrugs. The highly polarized C-Cl bond, adjacent to an electron-withdrawing ester, makes the methylene carbon extremely susceptible to nucleophilic attack (SN2) by a drug's carboxylate salt[3]. To accelerate this, a Finkelstein reaction (adding NaI) is often used to swap the chlorine for a more reactive iodine in situ[3].
Second, CM esters act directly as prodrug moieties for tertiary amine drugs. Alkylating a tertiary amine with a CM ester forms a "soft" quaternary ammonium salt[5]. Unlike standard quaternary salts, which are permanently charged and poorly absorbed, soft quaternary salts possess surfactant-like properties that allow them to form micelles and penetrate epithelial barriers (e.g., the cornea or intestinal lining). Once absorbed, they undergo predictable enzymatic hydrolysis to release the active basic drug[5],[6].
Fig 2. Dual utility of Chloromethyl (CM) esters as synthetic precursors and prodrug moieties.
Experimental Protocol: Synthesis of a Soft Quaternary Ammonium Prodrug
This protocol outlines the quaternization of a tertiary amine drug using a CM ester[3],[6]:
-
Reagent Preparation: Dissolve 1.0 equivalent of the tertiary amine drug (e.g., a propantheline analog) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Alkylation Reaction: Add 1.2 to 1.5 equivalents of the selected chloromethyl ester (e.g., chloromethyl acetate or chloromethyl pivalate).
-
Catalysis & Heating: If reactivity is low, add 0.1 equivalents of Sodium Iodide (NaI) to catalyze the reaction via transient iodomethyl ester formation. Stir the mixture at 40–50 °C for 12–24 hours. Monitor the disappearance of the tertiary amine via TLC or HPLC.
-
Isolation: Because the product is a quaternary salt, it can often be precipitated by adding cold diethyl ether to the reaction mixture. Filter the precipitate and wash with ether to yield the pure soft quaternary prodrug.
Quantitative Comparison: Stability and Kinetics
The success of a prodrug depends entirely on the balance between chemical stability (shelf-life and circulation) and enzymatic lability (activation at the target site). The table below summarizes the kinetic performance of these two ester classes based on in vitro and ex vivo homogenate studies[7],[6],[4].
| Prodrug Type | Target Functional Group | Mechanism of Activation | Typical Half-Life (Buffer pH 7.4) | Typical Half-Life (Serum / Cell Lysate) | Primary Application |
| Acetoxymethyl (AM) Ester | Carboxylic Acid, Phosphate | Esterase cleavage followed by spontaneous decomposition | > 12 hours | < 1 min to 137 min | Enhancing intracellular delivery of polar, anionic molecules (e.g., fluorophores, NSAIDs). |
| Chloromethyl (CM) Ester (as Soft Quat Salt) | Tertiary Amine | Esterase cleavage releasing the active basic drug | > 24 hours | ~ 110 min | Prolonging ocular/local action and improving absorption of basic drugs (e.g., Pilocarpine). |
Analytical Insight: AM esters are exceptionally stable in purely aqueous environments (pH 7.4 buffer) but degrade rapidly in the presence of esterases. For instance, the AM ester of the cAMP analog S223 exhibits a half-life of 4.5 hours in PBS, but decays in less than 1 hour in cell lysates[4]. Similarly, ketoprofen AM esters show serum half-lives ranging from 4 to 137 minutes depending on steric hindrance[7]. Conversely, CM-derived soft quaternary salts generally exhibit slightly longer half-lives (e.g., 110 minutes for propantheline analogs), providing a controlled, sustained release of the basic drug[6].
Conclusion & Selection Guide
When designing a prodrug, the choice between utilizing an AM ester or a CM ester strategy is dictated by the parent drug's functional groups:
-
Opt for AM Esters when you need to neutralize the negative charge of a carboxylic acid or phosphate to drive passive intracellular accumulation.
-
Opt for CM Esters when you need to synthesize an acylal precursor, or when you need to mask a basic tertiary amine to improve mucosal absorption while ensuring the compound eventually degrades into non-toxic byproducts.
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Executive Summary
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a critical bifunctional building block frequently utilized in the synthesis of acyloxyalkyl ester prodrugs. Accurate characterization via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of its dual-labile moieties: the N-tert-butoxycarbonyl (Boc) protecting group and the highly reactive chloromethyl ester.
This guide objectively compares the MS fragmentation performance of this compound against standard methyl ester and free acid alternatives. By detailing the mechanistic causality behind its fragmentation, we provide researchers and drug development professionals with validated protocols to optimize detection, minimize source degradation, and ensure accurate structural elucidation.
Mechanistic Causality in Fragmentation
The structural architecture of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (C₁₀H₁₈ClNO₄, exact mass 251.09) dictates a specific, predictable fragmentation cascade under Collision-Induced Dissociation (CID).
-
Boc Cleavage (The -100 Da Pathway): The protonated precursor [M+H]⁺ at m/z 252.1 undergoes a highly favored, low-energy cleavage of the Boc group. The initial loss of isobutylene (-56 Da) yields an intermediate at m/z 196.1, followed immediately by the expulsion of carbon dioxide (-44 Da) to form the primary amine fragment at m/z 152.1[1]. This is a universal diagnostic pathway for Boc-protected amines[2].
-
Chloromethyl Ester Cleavage: Unlike stable alkyl esters, the chloromethyl ester is susceptible to heterolytic cleavage. The loss of the chloromethyl radical or formaldehyde + HCl generates a highly stabilized acylium ion[3].
-
Isotopic Validation: The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a critical diagnostic tool for confirming the intact precursor before fragmentation[4].
Primary ESI-MS/MS fragmentation pathways of (R)-Chloromethyl 3-(Boc-amino)butanoate.
Comparative Performance Analysis
To contextualize the MS behavior of the chloromethyl ester, we compared its diagnostic ions and stability against two structural analogs: (R)-Methyl 3-(Boc-amino)butanoate and (R)-3-(Boc-amino)butanoic acid.
Table 1: Comparative MS/MS Diagnostic Ions and Optimal Collision Energies (CE)
| Compound | Precursor [M+H]⁺ | Primary Fragment 1 (Boc Loss) | Primary Fragment 2 (Ester Cleavage) | Optimal CE (eV) | Stability in ESI Source |
| (R)-Chloromethyl Ester | 252.1 (³⁵Cl) / 254.1 (³⁷Cl) | m/z 152.1 | m/z 103.1 (Acylium) | 15 - 25 | Low (Prone to in-source fragmentation) |
| (R)-Methyl Ester | 218.1 | m/z 118.1 | m/z 86.1 (Loss of CH₃OH) | 20 - 30 | High |
| (R)-Free Acid | 204.1 | m/z 104.1 | m/z 86.1 (Loss of H₂O) | 15 - 25 | Medium |
Key Analytical Takeaways:
-
Source Lability: The chloromethyl ester is significantly more labile in the ESI source than the methyl ester. High declustering potentials (DP) will strip the chlorine atom before the molecule reaches the first quadrupole, resulting in a false precursor mass.
-
Acylium Ion Dominance: At higher collision energies, the chloromethyl ester yields a dominant acylium ion (m/z 103.1), whereas the methyl ester requires significantly higher energy to expel methanol.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
This step-by-step methodology is designed to prevent artifactual degradation and ensure high-fidelity data acquisition. Every phase includes a causal explanation and a self-validating checkpoint.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve the analyte in LC-MS grade Acetonitrile (MeCN) containing 0.1% Formic Acid.
-
Causality: Avoid protic solvents like Methanol or Ethanol. The highly reactive chloromethyl ester will undergo solvolysis during storage, converting into a methyl or ethyl ester and corrupting the quantitative data[3].
-
-
Concentration: Prepare a 1 µg/mL working solution. Keep samples on ice to minimize thermal degradation.
Phase 2: LC Separation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: A rapid gradient minimizes the on-column residence time, reducing the risk of aqueous hydrolysis of the chloromethyl group.
-
Phase 3: MS Optimization (Self-Validating Step)
-
Source Parameters: Set ESI to positive mode (+). Maintain the capillary temperature below 250°C.
-
Causality: Excessive heat will thermally degrade the Boc group (yielding isobutylene) and the chloromethyl ester before ionization[2].
-
-
Isotope Validation (Critical Checkpoint): Perform a Q1 full scan (m/z 100-400).
-
Self-Validation: Observe the m/z 252.1 and 254.1 peaks. If the 254.1 peak is less than 30% of the 252.1 peak, or if m/z 152.1 is the base peak, in-source fragmentation is occurring. Immediately lower the Declustering Potential (DP) or Cone Voltage by 10V increments until the 3:1 isotopic ratio is restored[4].
-
-
MRM Transitions: Monitor 252.1 → 196.1 (CE 10 eV) and 252.1 → 152.1 (CE 20 eV) for quantification.
Step-by-step self-validating LC-MS/MS workflow for labile chloromethyl esters.
Conclusion
The mass spectrometric analysis of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate requires precise control over ionization conditions to prevent the premature loss of its Boc and chloromethyl groups. By utilizing aprotic solvents, low source temperatures, and explicitly validating the precursor integrity via chlorine isotopic ratios, researchers can achieve robust, reproducible quantification and structural confirmation that outperforms standard alkyl ester methodologies.
References
-
Methods and Guidelines for Metabolism Studies: Applications to Cancer Research National Institutes of Health (NIH) / PMC URL:[Link]
-
Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane ResearchGate URL: [Link]
Sources
Validation of structural characterization for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
Validation of Structural Characterization for (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate: A Comparative Guide
As a Senior Application Scientist specializing in prodrug linker technologies, I frequently evaluate the structural integrity and performance trade-offs of various alkyl ester intermediates. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS: 2137134-67-7)[1] is a critical chiral building block used to synthesize acyloxyalkyl ester prodrugs. Amino acid prodrugs are heavily utilized to enhance the oral bioavailability of polar therapeutics by targeting gastrointestinal peptide transporters, such as PEPT1[2][3].
However, the inherent reactivity of chloromethyl esters makes them susceptible to premature hydrolysis, and the stereochemical purity of the amino acid backbone is paramount for transporter recognition. This guide objectively compares this specific (R)-enantiomer against common alternatives and provides a self-validating experimental workflow for its structural characterization.
Comparative Analysis: Why the (R)-Chloromethyl Ester?
When designing an acyloxyalkyl prodrug, chemists must choose the optimal linker. The choice between a chloromethyl ester, a 1-chloroethyl ester, or a racemic mixture dictates both the synthetic predictability and the pharmacokinetic performance of the final active pharmaceutical ingredient (API).
Chloromethyl esters react readily and predictably with carboxylate or sulfonamide drugs to form stable prodrugs without the risk of unwanted cyclization often seen in unoptimized peptide linkers[4]. Furthermore, utilizing the pure (R)-enantiomer rather than a racemate is a deliberate choice: stereochemistry directly dictates the binding affinity to target transporters and the susceptibility to enzymatic cleavage in vivo[3].
Table 1: Performance Comparison of Prodrug Linker Alternatives
| Metric | (R)-Chloromethyl Ester | Racemic Chloromethyl Ester | 1-Chloroethyl Ester |
| Stereocenters | 1 (Pure Enantiomer) | 1 (Enantiomeric Mixture) | 2 (Diastereomeric Mixture) |
| Characterization Complexity | Low (Clean NMR/HPLC) | Moderate (Requires Chiral HPLC) | High (Overlapping NMR multiplets) |
| In Vivo Hydrolysis Byproduct | Formaldehyde | Formaldehyde | Acetaldehyde |
| Transporter Targeting (e.g., PEPT1) | High (Stereospecific) | Moderate (Mixed affinity) | Variable (Diastereomer dependent) |
| Coupling Yield (Typical) | > 85% | > 85% | ~ 70% (Steric hindrance) |
Causality Insight: We avoid 1-chloroethyl esters in highly complex prodrugs because they introduce an additional stereocenter at the acetal carbon. This results in a mixture of diastereomers that severely complicates 1H NMR characterization and downstream chromatographic purification. The (R)-chloromethyl ester provides a clean, single-enantiomer profile that simplifies regulatory validation.
Self-Validating Characterization Workflow
To ensure the integrity of the (R)-chloromethyl ester, the analytical workflow must be self-validating . This means each technique not only confirms the expected structure but actively rules out specific degradation pathways (e.g., Boc-deprotection, ester hydrolysis, or racemization).
Workflow for the self-validating structural characterization of the (R)-chloromethyl ester.
Step-by-Step Experimental Methodologies
Protocol A: Anhydrous NMR Spectroscopy (1H and 13C)
Chloromethyl esters are highly sensitive to moisture and can hydrolyze into formaldehyde and the corresponding acid[2].
-
Step 1: Quickly weigh 10 mg of the compound under a nitrogen atmosphere.
-
Step 2: Dissolve immediately in 0.6 mL of strictly anhydrous CDCl3 (stored over molecular sieves). Causality: Protic solvents or wet CDCl3 will induce solvolysis during the acquisition, leading to false-positive degradation signals.
-
Step 3: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.
-
Self-Validation Check: Integrate the Boc group singlet (~1.4 ppm, 9H) against the chloromethyl protons (-OCH2Cl), which appear as a distinct AB quartet or sharp singlet near 5.7–5.9 ppm (2H). If the ratio is exactly 9:2, the ester is intact. If the 2H peak is diminished and a new peak at ~9.7 ppm (formaldehyde) appears, the batch has degraded and must be rejected.
Protocol B: Aprotic High-Resolution Mass Spectrometry (HRMS)
-
Step 1: Prepare a 1 µg/mL dilution of the compound using LC-MS grade Acetonitrile (with 0.1% Formic Acid). Causality: Methanol must be strictly avoided as a diluent, as it will rapidly convert the chloromethyl ester into a methyl ester via nucleophilic substitution, ruining the mass analysis.
-
Step 2: Inject into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Self-Validation Check: The expected exact mass for C10H18ClNO4 is 251.0924. Look for the [M+Na]+ adduct at m/z 274.0817. The system self-validates the retention of the reactive chloride leaving group by the presence of a strict 3:1 isotopic pattern representing the 35Cl and 37Cl isotopes. Absence of this pattern indicates the loss of the chlorine atom.
Protocol C: Baseline-Resolved Chiral HPLC
-
Step 1: Prepare a 1 mg/mL solution of a racemic standard of Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in Hexane/Isopropanol (90:10 v/v).
-
Step 2: Inject the racemate onto a Chiralpak AD-H column (250 x 4.6 mm) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm.
-
Step 3: Inject the pure (R)-enantiomer batch under identical conditions.
-
Self-Validation Check: The method is only valid if the initial racemate injection demonstrates baseline resolution (Resolution factor, Rs > 1.5) between the (R) and (S) peaks. Once resolution is proven, the pure batch is analyzed to confirm an enantiomeric excess (ee) of >99%.
References
-
Gomes, P., et al. "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane." core.ac.uk. Available at:[Link]
-
"Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." nih.gov. Available at:[Link]
-
"Synthesis and Characterization of Valyloxy Methoxy Luciferin for the Detection of Valacyclovirase and Peptide Transporter." nih.gov. Available at:[Link]
Sources
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate proper disposal procedures
Operational Guide: Safe Handling and Disposal of (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
For researchers and drug development professionals, the disposal of complex reactive intermediates requires more than simply pouring waste into a designated jug. (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a bifunctional molecule that presents a unique, dual-hazard profile. Standard disposal methods pose severe safety risks, including the potential for catastrophic container failure.
This guide provides a self-validating, mechanistic protocol for the safe neutralization and disposal of this compound, ensuring laboratory safety and strict environmental compliance.
Mechanistic Rationale for Disposal Protocols
To design a safe disposal protocol, we must first understand the causality behind the molecule's instability and toxicity. This compound cannot be disposed of directly due to two distinct chemical threats:
Hazard A: Alkylating Potential (Biological Threat) The chloromethyl ester moiety is a potent electrophile. Compounds containing this functional group are highly reactive alkylating agents capable of covalently modifying proteins and DNA, making them suspected mutagens and carcinogens[1]. Direct disposal of active alkylating agents is strictly prohibited; they must be chemically neutralized into less toxic byproducts prior to entering downstream waste management systems[2].
Hazard B: Autocatalytic Overpressurization (Physical Threat) Chloromethyl esters are moisture-sensitive and will slowly hydrolyze in ambient conditions to yield the parent carboxylic acid, formaldehyde, and hydrochloric acid (HCl)[3][4]. Crucially, this molecule contains a tert-butoxycarbonyl (Boc) protecting group, which is highly sensitive to acidic conditions.
If this compound is placed directly into a sealed waste container, the following autocatalytic cascade occurs:
-
Ambient moisture hydrolyzes the chloromethyl ester, generating HCl.
-
The accumulating HCl cleaves the Boc group.
-
Boc deprotection generates two moles of gas (isobutylene and carbon dioxide) per mole of starting material.
-
In a tightly capped waste jug, this rapid gas evolution causes severe pressure build-up, leading to container rupture or explosion[5].
The Solution: Alkaline Quenching To mitigate both hazards simultaneously, the disposal protocol must utilize an alkaline quench . A basic environment rapidly hydrolyzes the reactive chloromethyl ester (destroying the alkylating hazard) while instantly neutralizing the generated HCl. This prevents the acidic cleavage of the Boc group, keeping the molecule intact and completely eliminating the risk of gas evolution.
Quantitative Data & Operational Logistics
The following parameters must be strictly adhered to during the neutralization process to ensure complete destruction of the hazardous moieties.
| Parameter | Specification | Mechanistic Rationale |
| Quenching Reagent | 1.0 M NaOH in 1:1 MeOH:H₂O | Provides hydroxide nucleophiles while maintaining the solubility of the organic ester. |
| Stoichiometric Ratio | 3.0 equivalents of NaOH | Consumes the ester, neutralizes the generated HCl, and maintains a basic pH to protect the Boc group. |
| Temperature | 0°C to 20°C (Ice bath) | Controls the exothermic hydrolysis and prevents the volatilization of toxic formaldehyde[3]. |
| Validation Method | TLC (Hexanes/EtOAc) or LC-MS | Confirms the complete destruction of the alkylating agent before final disposal. |
| Reaction Time | 2 to 4 hours | Ensures complete hydrolysis of the sterically hindered ester moiety. |
Step-by-Step Self-Validating Disposal Protocol
A safety protocol is only as reliable as its verification. The following workflow integrates a self-validating feedback loop to ensure the chemical threat is neutralized before the waste leaves your fume hood.
Phase 1: Preparation and PPE
-
Engineering Controls: Conduct all operations in a certified chemical fume hood to prevent inhalation of potential formaldehyde off-gassing[2][3].
-
PPE: Wear chemical-resistant nitrile or neoprene gloves, safety goggles, a face shield, and a chemically resistant lab coat[2].
Phase 2: Alkaline Quenching Procedure
-
Solvent Dissolution: Dissolve the waste (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate in methanol (approximately 10 mL per gram of waste) in a suitably sized round-bottom flask to ensure a homogenous reaction mixture.
-
Cooling: Place the reaction flask in an ice-water bath (0°C to 5°C).
-
Base Addition: Slowly add 3.0 equivalents of 1.0 M Sodium Hydroxide (NaOH) prepared in a 1:1 Methanol/Water mixture.
-
Agitation: Remove the ice bath after addition is complete and stir the mixture vigorously for 2 to 4 hours at room temperature.
Phase 3: Self-Validating Destruction
Before transferring the mixture to a waste container, you must analytically validate that the alkylating agent is completely destroyed.
-
Sampling: Remove a 50 µL aliquot of the reaction mixture. Perform a mini-workup by diluting with water and extracting with ethyl acetate.
-
Analysis: Analyze the organic layer via Thin-Layer Chromatography (TLC) or LC-MS against a reference standard of the starting material.
-
Decision Matrix:
-
If starting material is present: Add an additional 1.0 equivalent of NaOH and stir for another hour. Repeat the validation step.
-
If starting material is absent: Proceed to final segregation.
-
Phase 4: Final Segregation
-
Once destruction is confirmed, carefully adjust the pH of the solution to approximately 7.0 using dilute hydrochloric acid (1M HCl). Critical Note: Do not over-acidify, as dropping the pH below 4 will trigger Boc-deprotection and gas evolution.
-
Transfer the neutralized, validated solution to a properly labeled halogenated organic waste container for final incineration by a licensed waste management facility[1][2].
Figure 1: Self-validating alkaline quenching and disposal workflow for chloromethyl ester waste.
Emergency Spill Response Logistics
In the event of an accidental spill of the neat chemical outside of primary containment:
-
Evacuation & Isolation: Immediately evacuate personnel from the surrounding area and control entry to prevent tracking of the alkylating agent[5].
-
Containment: Cover the spill with an inert, finely-powdered absorbent material (e.g., dry sand, earth, or diatomaceous earth). Do not use combustible materials like sawdust, as reactive esters can cause localized heating[5][6].
-
In-Situ Neutralization: Treat the absorbed spill with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize the alkylating agent directly on the floor/bench.
-
Collection: Sweep the neutralized absorbent into a suitable, sealable hazardous waste container using non-sparking tools, and label it for hazardous disposal[3].
References
- BenchChem. "Proper Disposal of N,N-Bis(2-chloroethyl)
- Reed College. "Hazardous Laboratory Chemicals Disposal Guide." Reed College Environmental Health and Safety.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: Propanoic acid, 2,2-dimethyl-, chloromethyl ester." Thermo Fisher Scientific.
- USDA. "DEPARTMENTAL REGULATION 9630-001." U.S. Department of Agriculture.
- Spectrum Chemical. "TCI AMERICA Safety Data Sheet: Chloroformic Acid Chloromethyl Ester." Spectrum Chemical.
- Leyan.
Sources
Personal protective equipment for handling (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. To handle a reactive intermediate like (R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate , you must first understand its structural liabilities. By understanding why a molecule is dangerous, we can design a self-validating operational system that inherently prevents exposure.
Here is the comprehensive, field-proven guide to the personal protective equipment (PPE), operational protocols, and disposal plans required for this compound.
Mechanistic Hazard Profile: The "Why" Behind the Danger
(R)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a bifunctional molecule that presents three distinct mechanistic hazards:
-
Potent Alkylating Potential: The chloromethyl ester moiety (-COOCH₂Cl) features a highly electrophilic carbon atom. It is exceptionally susceptible to nucleophilic attack, acting as a potent alkylating agent. In biological systems, alkylating agents covalently bind to DNA and proteins, presenting severe mutagenic and carcinogenic risks[1].
-
Enhanced Dermal Penetration: The tert-butoxycarbonyl (Boc) protecting group significantly increases the molecule's lipophilicity[2]. If spilled on unprotected skin, this lipophilic nature facilitates rapid dermal absorption, bypassing the stratum corneum and delivering the reactive alkylating payload directly into the systemic circulation.
-
Moisture Sensitivity and Off-Gassing: Chloromethyl esters are notoriously moisture-sensitive. Upon contact with ambient humidity or aqueous environments, they undergo rapid hydrolysis to release formaldehyde and hydrogen chloride (HCl) gas[3]. This necessitates handling under strictly anhydrous conditions and requires protection against corrosive acid gases.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic risks, the following PPE must be strictly adhered to. This aligns with OSHA Level C/B requirements for reactive alkylating agents[4].
| PPE Category | Specification | Mechanistic Justification |
| Respiratory | NIOSH-approved full-face respirator or PAPR with organic vapor/acid gas (OV/AG) cartridges (e.g., EN 14387)[3]. | Protects against aerosolized alkylating agents and the inhalation of HCl/formaldehyde off-gassing caused by ambient moisture hydrolysis. |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)[5]. | The Boc group's lipophilicity increases dermal penetration risk. Butyl rubber provides superior chemical resistance to halogenated organic esters compared to standard latex or thin nitrile. |
| Eye/Face | Splash goggles (ANSI Z87.1) + Polycarbonate Face Shield[6][7]. | Prevents severe ocular burns (H314) and irreversible corneal damage caused by the reactive chloromethyl moiety. |
| Body Protection | Flame-resistant (FR), impervious Tyvek coveralls or a specialized chemical-resistant lab coat[3][7]. | Mitigates systemic exposure via skin absorption and protects against potential static discharge ignition when handling in organic solvents. |
Standard Operating Procedure (SOP): A Self-Validating System
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Verify that the chemical fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Do not rely solely on the digital monitor; use a Kimwipe to visually confirm inward directional airflow before opening the sash[3].
-
Environmental Control: Purge the primary reaction vessel and the analytical balance chamber with an inert gas (Argon or Nitrogen) to displace ambient moisture and prevent premature hydrolysis of the chloromethyl ester.
-
Tool Selection: Assemble non-sparking spatulas and ensure all receiving equipment (flasks, balances) is grounded and bonded to prevent static discharge[3].
Phase 2: Material Handling and Transfer
-
Closed-System Transfer: Whenever possible, transfer the compound using a closed-system syringe technique or within a localized glovebox. If weighing on a benchtop balance, use a draft shield and pre-tared, sealable amber vials.
-
Minimization of Aerosols: Open the reagent bottle slowly to release any pressure buildup (HCl gas from trace degradation). Avoid rapid scraping or pouring that could generate airborne dust or aerosols[5].
Phase 3: Post-Operational Decontamination
-
Chemical Quenching: Do not wash contaminated spatulas or glassware directly in the sink. Quench residual compound by soaking tools in a mild nucleophilic solution (e.g., 0.1 M NaOH or dilute aqueous ammonia) for 2-4 hours. This safely hydrolyzes the chloromethyl ester into harmless byproducts before standard washing[2].
-
Glove Removal: Remove the outer butyl rubber gloves inside the fume hood to contain any microscopic contamination, peeling them inside-out to trap residues.
Emergency Response and Disposal Plan
-
Spill Protocol: In the event of a spill, immediately evacuate non-essential personnel. Do not use water. Absorb the spilled material with an inert, dry absorbent (e.g., dry sand, earth, or a commercial spill kit pad)[8]. Sweep using non-sparking tools and place into a sealed, clearly labeled hazardous waste container.
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[3]. Do not apply neutralizing chemicals directly to the skin.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and call a POISON CENTER immediately[3][6].
-
-
Waste Segregation: All unquenched waste, contaminated gloves, and absorbent materials must be classified as "Halogenated Organic Waste" and disposed of through an approved hazardous waste disposal plant[3]. Never discharge into environmental drains[5].
Process Visualization
Safe operational workflow for reactive chloromethyl esters, from PPE donning to disposal.
References
-
Diethyl-carbaMic Acid ChloroMethyl Ester - Safety Data Sheet | ChemicalBook | 6[6]
-
Controlling Occupational Exposure to Hazardous Drugs | OSHA | 1[1]
-
Cas 33233-67-9,4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | Lookchem | 2[2]
-
OSHA PPE Levels: Workplace Chemical Exposure Protection | MSC Industrial Supply | 4[4]
Sources
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. Diethyl-carbaMic Acid ChloroMethyl Ester - Safety Data Sheet [chemicalbook.com]
- 7. file.leyan.com [file.leyan.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
